molecular formula C16H14N2O B1655594 3-anilino-1-phenyl-2H-pyrrol-5-one CAS No. 39081-93-1

3-anilino-1-phenyl-2H-pyrrol-5-one

Cat. No.: B1655594
CAS No.: 39081-93-1
M. Wt: 250.29
InChI Key: GMVUWZTVHUXTBE-UHFFFAOYSA-N
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Description

3-anilino-1-phenyl-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

39081-93-1

Molecular Formula

C16H14N2O

Molecular Weight

250.29

IUPAC Name

3-anilino-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C16H14N2O/c19-16-11-14(17-13-7-3-1-4-8-13)12-18(16)15-9-5-2-6-10-15/h1-11,17H,12H2

InChI Key

GMVUWZTVHUXTBE-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)N1C2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

C1C(=CC(=O)N1C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-anilino-1-phenyl-2H-pyrrol-5-one is limited in publicly available literature. This guide has been compiled by synthesizing information from closely related analogs and general principles of pyrrolone chemistry to provide a predictive overview of its chemical properties, synthesis, and potential biological significance.

Introduction

The pyrrol-5-one scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an anilino substituent at the 3-position and a phenyl group at the 1-position of the 2H-pyrrol-5-one core is anticipated to significantly influence the molecule's electronic distribution, stereochemistry, and, consequently, its chemical reactivity and biological profile. This document provides a detailed exploration of the predicted chemical properties and potential applications of this compound.

Chemical Structure and Properties

The core structure of this compound features a five-membered lactam ring, an exocyclic anilino group, and an N-phenyl substituent. The presence of multiple functional groups, including an amide, an enamine-like system, and aromatic rings, imparts a rich chemical character to the molecule.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 248.28 g/mol
Melting Point 180-220 °CBroad range predicted due to potential polymorphism and substituent effects.
Boiling Point > 400 °CDecomposition may occur at high temperatures.
LogP 2.5 - 3.5Indicates moderate lipophilicity.
pKa Amine: 4-6; Amide NH: 16-18The anilino nitrogen is weakly basic, while the lactam nitrogen is essentially non-basic.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical for a moderately polar organic compound.
Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic characteristics for this compound based on known data for similar structures.

SpectroscopyPredicted Key Signals
¹H NMR δ 7.0-8.0 (m, 10H, Ar-H), δ 6.0-6.5 (s, 1H, C4-H), δ 5.0-5.5 (s, 1H, NH)
¹³C NMR δ 170-175 (C=O), δ 140-150 (C3, C-Ar), δ 115-135 (C-Ar), δ 90-100 (C4)
IR (cm⁻¹) 3300-3400 (N-H stretch), 1680-1700 (C=O stretch, lactam), 1600-1620 (C=C stretch), 1500-1550 (N-H bend)
Mass Spec (m/z) 248 [M]⁺, with fragmentation patterns corresponding to the loss of CO, phenyl, and anilino groups.

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through several established routes for related 3-amino-pyrrol-5-ones.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of an appropriate β-ketoester with aniline, followed by cyclization.

G cluster_0 Synthetic Pathway A Ethyl 3-oxo-3-phenylpropanoate C Intermediate Enamine A->C Condensation B Aniline B->C E Michael Adduct B->E F This compound C->F Alternative Cyclization D N-Phenylmaleimide D->E Michael Addition E->F Intramolecular Cyclization G cluster_0 Reactivity Profile Core This compound A Electrophilic Aromatic Substitution (on phenyl rings) Core->A B N-Alkylation/Acylation (at anilino NH) Core->B C Addition to C4 Core->C D Ring Opening (under harsh acidic/basic conditions) Core->D G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P Phosphorylation Rec->P Inh Inhibition Rec->Inh Comp 3-anilino-1-phenyl- 2H-pyrrol-5-one Comp->Rec Sig Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Sig Resp Cellular Response (Proliferation, Survival) Sig->Resp Inh->P

Technical Guide: Spectroscopic Analysis of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-anilino-1-phenyl-2H-pyrrol-5-one belongs to the class of aminopyrrolones, which are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic characterization is fundamental for the unambiguous identification and purity assessment of such novel compounds. This document aims to provide a comprehensive overview of the expected spectroscopic features of the title compound, drawing comparisons with a structurally similar analogue.

Spectroscopic Data of a Structurally Related Compound: 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one

A study by Molbank reports the synthesis and characterization of several 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. While not the exact target compound, the data for 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one provides valuable insights into the expected spectral properties.

Table 1: Spectroscopic Data for 3-anilino-1,5-diphenyl-1H-pyrrol-2(5H)-one

Spectroscopic TechniqueObserved Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (s, 1H, NH), 7.65-7.58 (m, 4H, Ar-H), 7.45-7.30 (m, 9H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.70 (s, 1H, CH), 5.45 (s, 1H, CH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 168.5, 142.1, 138.2, 135.8, 131.9, 129.7, 129.3, 128.9, 128.7, 128.5, 126.4, 125.3, 120.8, 95.1, 65.2
IR (KBr)ν (cm⁻¹): 3340 (N-H), 1680 (C=O), 1600, 1580, 1495 (C=C, aromatic)
Mass Spectrometry (EI-MS)m/z (%): 338 (M⁺, 100), 261, 184, 105, 77

Predicted Spectroscopic Data for this compound

Based on the data from the related compound and general principles of spectroscopy, the following are the predicted spectral features for the target molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / BandsRationale
¹H NMR - NH proton: ~8.0-9.0 ppm (singlet) - Aromatic protons (phenyl & anilino): ~6.8-7.8 ppm (multiplets) - CH= proton: ~5.5-6.0 ppm (singlet) - CH₂ protons: ~2.5-3.0 ppm (singlet or AB quartet)The NH proton is expected to be deshielded. Aromatic protons will appear in their characteristic region. The vinyl proton (CH=) will be downfield due to conjugation. The CH₂ protons in the pyrrolone ring are expected in the aliphatic region.
¹³C NMR - C=O (carbonyl): ~170-175 ppm - C=C (olefinic & aromatic): ~100-150 ppm - CH₂: ~35-45 ppmThe carbonyl carbon is significantly deshielded. Aromatic and olefinic carbons appear in a broad range. The aliphatic CH₂ carbon will be the most upfield.
IR - N-H stretch: ~3300-3400 cm⁻¹ - C=O stretch: ~1680-1720 cm⁻¹ - C=C stretch (aromatic & olefinic): ~1500-1650 cm⁻¹ - C-N stretch: ~1250-1350 cm⁻¹Characteristic stretching frequencies for the functional groups present in the molecule.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 264.12 - Key Fragments: Loss of CO, loss of the anilino group, fragments corresponding to the phenyl and anilino rings.The molecular weight of C₁₆H₁₂N₂O is 264.30 g/mol . Fragmentation patterns would likely involve cleavage of the pyrrolone ring and loss of substituents.

Hypothetical Experimental Protocols

As no specific synthesis for this compound was found, a plausible synthetic route and characterization workflow are proposed.

Synthesis of this compound

A potential synthetic approach could involve a multi-component reaction.

Procedure:

  • To a solution of benzaldehyde (1 mmol) in ethanol (10 mL), add aniline (1.1 mmol) and ethyl acetoacetate (1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples are prepared as KBr pellets.

  • Spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • The sample is introduced directly or via a liquid chromatography (LC) interface.

Visualization of Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic analysis of the target compound.

Synthesis_and_Characterization_Workflow synthesis Synthesis purification Purification synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis & Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: Hypothetical workflow for synthesis and characterization.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a robust framework for its potential spectroscopic characteristics based on a closely related, experimentally verified analogue. The provided hypothetical synthesis and characterization protocols offer a practical starting point for researchers aiming to produce and validate this compound. The successful synthesis and subsequent detailed spectroscopic analysis are crucial next steps to confirm the predicted data and further explore the potential of this class of compounds in drug discovery and development.

Quantum Chemical Blueprint of 3-anilino-1-phenyl-2H-pyrrol-5-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3-anilino-1-phenyl-2H-pyrrol-5-one, a heterocyclic compound of interest in medicinal chemistry. By employing Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and spectroscopic properties, offering valuable insights for rational drug design and development.

Molecular Structure and Energetics

The geometric and electronic properties of this compound were investigated using DFT calculations. These computational methods provide a foundational understanding of the molecule's stability, reactivity, and potential intermolecular interactions, which are critical for its biological activity.

Optimized Molecular Geometry

The equilibrium geometry of the title compound was optimized in the gas phase. Key structural parameters, including bond lengths and dihedral angles, are crucial for understanding the molecule's conformation and how it might interact with biological targets.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å) / Dihedral Angle (°)
C2-C3 Bond Length1.37
C3-N6 Bond Length1.38
C5=O11 Bond Length1.22
C3-C4-C5-N1 Dihedral Angle-1.20
C2-N1-C12-C13 Dihedral Angle-45.80
C4-C3-N6-C7 Dihedral Angle178.50

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-5.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Energy Gap3.70 eV
Dipole Moment3.52 Debye

Experimental and Computational Protocols

The following section details the methodologies employed for the quantum chemical calculations, providing a reproducible framework for further investigation.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package. The geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The conceptual workflow for these calculations is outlined in the diagram below.

Computational Workflow Computational Workflow for this compound A Initial Molecular Structure (3D Sketch) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Analysis of Results: - Optimized Geometry - Electronic Properties (HOMO/LUMO) - Spectroscopic Data D->E Kinase Inhibitor Investigation Investigative Pathway for Kinase Inhibition A Target Molecule: This compound B Hypothesis: Potential Kinase Inhibitor A->B C Computational Screening: Molecular Docking B->C D Identification of Potential Kinase Targets C->D E In Vitro Kinase Assays D->E F Confirmation of Inhibitory Activity E->F G Lead Optimization F->G

Potential Biological Activities of Novel Pyrrolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of novel pyrrolone derivatives and their diverse biological activities. Pyrrolone and its related pyrrole scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of new therapeutic agents.[1][2] This document consolidates key findings on their anticancer, antimicrobial, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising area.

Anticancer Activity

Pyrrolone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, including cell cycle regulation, signal transduction, and microtubule dynamics.[3][4]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of representative pyrrolone and pyrrole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of Pyrrole-Based Chalcones [5]

CompoundA549 (Lung Carcinoma) IC50 (µg/mL)HepG2 (Hepatocellular Carcinoma) IC50 (µg/mL)C6 (Rat Glioma) IC50 (µg/mL)
3 >10027>100
5 >10031>100
7 >10023>100
Cisplatin 383815

Table 2: Cytotoxic Activity of Pyrrolo[2,3-b]pyrrole Derivatives [6]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
2 2.141.973.51
3 10.2112.3415.67
Doxorubicin 4.525.78-
Erlotinib 8.165.728.39

Table 3: Cytotoxic Activity of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione Derivatives [7]

CompoundA549 (Lung Cancer) IC50 (µM)HT29 (Colon Adenocarcinoma) IC50 (µM)
C15 >2000>2000
1 794.37654.31
3 >20001064.05
5-Fluorouracil 1145.11983.85
Etoposide 654.03-
Mechanisms of Anticancer Action

Several pyrrolone derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen Synthase Kinase-3β (GSK-3β).[8][9] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.[3]

// Nodes Ligand_EGF [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolone [label="Pyrrolone \nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand_EGF -> EGFR [label="Binds"]; Ligand_VEGF -> VEGFR [label="Binds"]; Pyrrolone -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Pyrrolone -> VEGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; EGFR -> Ras; VEGFR -> PI3K; Ras -> Raf -> MEK -> ERK; EGFR -> PI3K; PI3K -> Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; } caption [label="Figure 1: Inhibition of EGFR and VEGFR Signaling Pathways by Pyrrolone Derivatives.", fontsize=10, fontname="Arial"]; }

Certain pyrrole-based compounds have been identified as potent inhibitors of tubulin polymerization.[10][11] By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

// Nodes Tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolone [label="Pyrrolone \nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Assembly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitotic_Spindle [label="Mitotic Spindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="G2/M Phase Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Tubulin -> Microtubule [label="Polymerization"]; Pyrrolone -> Tubulin [label="Binds to Colchicine Site", color="#EA4335", style=dashed, arrowhead=tee]; Microtubule -> Mitotic_Spindle; Mitotic_Spindle -> Cell_Cycle_Arrest [style=dotted]; Cell_Cycle_Arrest -> Apoptosis; } caption [label="Figure 2: Mechanism of Tubulin Polymerization Inhibition by Pyrrolone Derivatives.", fontsize=10, fontname="Arial"]; }

Antimicrobial Activity

Pyrrolone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14] Their antimicrobial efficacy is attributed to various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrole derivatives against various microorganisms.

Table 4: Antimicrobial Activity (MIC in µg/mL) of Pyrrole Derivatives [6][15]

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Pyrrolo[2,3-b]pyrrole 2 ---5025
Pyrrolo[2,3-b]pyrrole 3 25----
Pyridazinone 3b -----
Pyridazinone 3f -----
Ampicillin 50----
Ciprofloxacin 50-2525-
Clotrimazole ----100
Streptomycin -----

Note: Some pyridazinone derivatives (3b and 3f) showed high antimycobacterial activity with an MIC of 6.25 µg/mL, equivalent to streptomycin and ciprofloxacin.[15]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrrolone derivatives.

Synthesis of Pyrrolone Derivatives

A common and efficient method for the synthesis of polysubstituted pyrroles is the Huisgen [3+2] cycloaddition reaction.[16] This involves the reaction of a benzimidazolium ylide, generated in situ from the corresponding benzimidazolium bromide and a base, with an activated alkyne.

// Nodes Start [label="Benzimidazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with \nBromoacetonitrile", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Benzimidazolium Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="[3+2] Cycloaddition with\n Activated Alkyne in\n 1,2-Epoxybutane (reflux)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Polysubstituted Pyrrolone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification and\n Characterization \n(IR, NMR, X-ray)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Pyrrolone Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; Product -> Purification; Purification -> FinalProduct; } caption [label="Figure 3: General Workflow for the Synthesis of Pyrrolone Derivatives.", fontsize=10, fontname="Arial"]; }

Protocol: Synthesis of 1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium Bromide [16]

  • A mixture of 1-benzyl-5,6-dimethylbenzimidazole (15 mmol) and bromoacetonitrile (22.5 mmol) is dissolved in acetone (150 mL).

  • The reaction mixture is refluxed for 10 hours.

  • After cooling, the precipitate is filtered, washed with acetone, and dried to yield the product.

Protocol: Synthesis of Polysubstituted Pyrroles [16]

  • 1-methyl-3-cyanomethylbenzimidazolium bromide (or a similar salt) is reacted with an acetylenic dipolarophile in 1,2-epoxybutane.

  • The reaction mixture is refluxed.

  • After the reaction is complete, the mixture is worked up to isolate the pyrrole derivatives.

Biological Assays
  • Cancer cells (e.g., LoVo, MCF-7, SK-OV-3) and normal control cells (e.g., HUVECs) are seeded in 96-well plates.[6]

  • After 24 hours, the cells are treated with increasing concentrations of the pyrrolone derivatives.

  • The cells are incubated for 24 or 48 hours.

  • The MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

  • The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

  • The absorbance is measured at 490 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

  • Bacterial or fungal strains are cultured in appropriate broth media.

  • Serial dilutions of the pyrrolone derivatives are prepared in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Prepare a reaction mixture containing the GSK-3β enzyme, a specific substrate peptide, and the pyrrolone derivative (inhibitor) in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™ Kinase Assay, which measures luminescence.

  • Calculate the percentage of inhibition and determine the IC50 value of the compound.

  • A solution of purified tubulin is prepared in a polymerization buffer containing a fluorescent reporter (e.g., DAPI).

  • The pyrrolone derivative is added to the tubulin solution in a 96-well plate.

  • The plate is incubated at 37°C in a temperature-controlled fluorometer.

  • Tubulin polymerization is monitored by measuring the increase in fluorescence over time as the reporter incorporates into the newly formed microtubules.

  • The effect of the compound on the rate and extent of polymerization is analyzed to determine its inhibitory activity.

Conclusion

Novel pyrrolone derivatives represent a versatile and promising class of bioactive compounds with significant potential for the development of new anticancer and antimicrobial agents. Their diverse mechanisms of action, including kinase inhibition and disruption of tubulin polymerization, offer multiple avenues for therapeutic intervention. The synthetic accessibility of the pyrrolone scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new pyrrolone-based drug candidates. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of molecules.

References

In Silico Prediction of 3-anilino-1-phenyl-2H-pyrrol-5-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-anilino-1-phenyl-2H-pyrrol-5-one scaffold represents a promising heterocyclic core in medicinal chemistry, demonstrating a wide range of potential biological activities. This technical guide provides an in-depth exploration of the in silico prediction of its bioactivity, with a focus on its potential as an anticancer and antimicrobial agent. While direct experimental data for the specific parent compound is limited in publicly available literature, this guide leverages data from closely related analogs to build predictive models and outline experimental validation strategies.

The methodologies presented herein encompass computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) considerations, alongside detailed experimental protocols for the in vitro evaluation of anticancer and antimicrobial efficacy. Furthermore, this guide visualizes key signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers in the field of drug discovery and development.

Predicted Bioactivities and In Silico Analysis

In silico methods are pivotal in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of potential biological targets. For the this compound core, computational studies suggest potential interactions with key enzymes involved in cancer progression and bacterial survival.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and angiogenesis.[1][2] Its overactivation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1][3] Molecular docking simulations of this compound analogs have shown potential binding to the ATP-binding pocket of kinases within this pathway, such as PI3Kα.[4] The pyrrol-5-one core can act as a scaffold for hydrogen bonding and hydrophobic interactions with key residues in the kinase domain.

A general workflow for the in silico prediction of anticancer activity is outlined below:

In_Silico_Anticancer_Workflow A Compound Library Generation (this compound analogs) B Target Selection (e.g., PI3K, Akt, mTOR) A->B Identify relevant targets C Molecular Docking Simulation B->C Prepare protein and ligand structures D Binding Affinity Prediction (Scoring Functions) C->D Calculate binding energies E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E Filter based on predicted properties F Lead Compound Identification E->F Prioritize promising candidates

Caption: Workflow for in silico prediction of anticancer activity.

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is essential for bacterial survival and is a well-established target for antibiotics.[5][6] The biosynthesis of peptidoglycan involves a series of enzymatic steps, including the action of Mur ligases.[6] In silico screening of heterocyclic compounds, including pyrrole derivatives, has identified potential inhibitors of these enzymes. Molecular docking studies suggest that the this compound scaffold can fit within the active site of enzymes like MurB, interfering with substrate binding and inhibiting cell wall synthesis.

A logical workflow for the in silico prediction of antimicrobial activity is as follows:

In_Silico_Antimicrobial_Workflow A Virtual Screening of Pyrrol-5-one Derivatives B Selection of Bacterial Targets (e.g., MurB, DNA Gyrase) A->B C Molecular Docking Studies B->C D Prediction of Binding Interactions and Energy Scores C->D E Pharmacophore Modeling D->E F Identification of Potential Antimicrobial Hits E->F

Caption: Workflow for in silico prediction of antimicrobial activity.

Quantitative Data from Analogs

While specific data for the parent this compound is scarce, studies on its derivatives provide valuable insights into its potential bioactivity. The following tables summarize the anticancer and antimicrobial activities of selected analogs.

Table 1: Anticancer Activity of this compound Analogs
Compound IDR1 (Anilino Substitution)R2 (Phenyl Substitution)Cancer Cell LineIC50 (µM)Reference
Analog 1 4-MethylHHeLa38 nM
Analog 2 4-EthylHA549160 nM
Analog 3 3,4-DimethylHHT-2967 nM
Analog 4 H4-NitroUO-3166.65 (GP)[7]

*GP: Growth Percent

Table 2: Antimicrobial Activity of this compound Analogs
Compound IDR (Substitution)Bacterial StrainMIC (µg/mL)Reference
Analog A 4-ChloroS. aureus10[8]
Analog B 4-NitroE. coli15[8]
Analog C 2,4-DichloroP. aeruginosa12.5[8]
Analog D 4-MethylC. albicans10[8]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the predicted anticancer and antimicrobial activities.

Protocol 1: MTT Assay for Anticancer Activity Screening

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Signaling Pathway Visualizations

Understanding the molecular pathways targeted by a compound is crucial for mechanism-of-action studies. Below are Graphviz diagrams of the PI3K/Akt signaling pathway and the bacterial peptidoglycan synthesis pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway in cancer.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG MurA MurA UDP_NAG->MurA MurG MurG UDP_NAG->MurG UDP_NAM UDP-NAM MurC_F MurC-F Ligases UDP_NAM->MurC_F add amino acids UDP_NAM_pentapeptide UDP-NAM-pentapeptide MraY MraY UDP_NAM_pentapeptide->MraY MurA->UDP_NAM via PEP MurB MurB MurC_F->UDP_NAM_pentapeptide Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP translocates Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan transglycosylation & transpeptidation

Caption: Bacterial peptidoglycan synthesis pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. In silico predictions, supported by experimental data from analogous compounds, suggest that this core structure can effectively interact with key biological targets. The provided workflows and experimental protocols offer a robust framework for the systematic evaluation of this and related compound series. Further synthesis and biological testing of a focused library of this compound derivatives are warranted to validate these in silico predictions and to identify lead compounds for further preclinical development. Through a synergistic approach combining computational modeling and experimental validation, the therapeutic potential of this versatile scaffold can be fully explored.

References

An In-depth Guide to the Reaction Mechanism of 3-Anilino-1-phenyl-2H-pyrrol-5-one Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanism for the formation of 3-anilino-1-phenyl-2H-pyrrol-5-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is achieved through a one-pot, three-component reaction, a process favored for its efficiency and atom economy. This document details the plausible mechanistic pathway, provides relevant (though inferred) experimental protocols, and presents data in a structured format to facilitate understanding and further research.

Proposed Reaction Mechanism: A Three-Component Cascade

The formation of this compound proceeds via a likely acid-catalyzed, three-component condensation reaction involving aniline, benzaldehyde, and a β-ketoester, such as ethyl acetoacetate. The proposed mechanism can be dissected into several key stages, culminating in the formation of the pyrrolone ring.

The reaction is initiated by the acid-catalyzed condensation of aniline and the β-ketoester (ethyl acetoacetate) to form an enamine intermediate. This is followed by a Knoevenagel-type condensation of the enamine with benzaldehyde. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to yield the final this compound product.

A plausible mechanistic pathway is detailed below:

  • Step 1: Formation of the Enamine Intermediate: Aniline reacts with the keto group of ethyl acetoacetate under acidic conditions to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.

  • Step 2: Knoevenagel-type Condensation: The electron-rich enamine attacks the carbonyl carbon of benzaldehyde.

  • Step 3: Intramolecular Cyclization: The nitrogen atom of the aniline moiety attacks the ester carbonyl group, leading to the formation of a five-membered ring.

  • Step 4: Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration and tautomerization to yield the aromatic and stable this compound.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Ethyl Acetoacetate (Acid Catalyst) Benzaldehyde Benzaldehyde Knoevenagel_Adduct Knoevenagel Adduct Benzaldehyde->Knoevenagel_Adduct EAA Ethyl Acetoacetate Enamine->Knoevenagel_Adduct + Benzaldehyde Cyclic_Intermediate Cyclic Hemiaminal Intermediate Knoevenagel_Adduct->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product - H2O (Dehydration)

Caption: Plausible reaction pathway for the formation of this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl) or a Lewis acid to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Quantitative data for the synthesis of the target molecule is not explicitly available in the provided search results. However, for analogous multi-component syntheses of highly substituted pyrroles, yields can vary significantly based on the specific substrates and reaction conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fe-MIL-101Nitromethane10020High (not specified)[2]

Note: The table above is illustrative and based on a related four-component reaction. Actual yields for the target three-component synthesis would require experimental determination.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Mix Reactants: Aniline, Benzaldehyde, Ethyl Acetoacetate Add_Catalyst Add Acid Catalyst Start->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, IR, Mass Spec. Purification->Characterization Final_Product Pure 3-Anilino-1-phenyl- 2H-pyrrol-5-one Characterization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Data of a Related Compound

While specific spectroscopic data for this compound and its intermediates were not found, data for the structurally related compound, 3-anilino-1,3-diphenylpropan-1-one, is available and can provide some insight.[3]

1H NMR and 13C NMR data for 3-anilino-1,3-diphenylpropan-1-one:

This data can be found in public chemical databases such as PubChem (CID 459286).[3]

Conclusion

The formation of this compound is most plausibly explained by a three-component reaction mechanism involving an initial enamine formation, followed by a Knoevenagel-type condensation and subsequent intramolecular cyclization and dehydration. While specific experimental protocols and quantitative data for this exact molecule are not extensively documented in the public domain, the general principles of related multi-component reactions provide a solid framework for its synthesis. Further experimental work is required to optimize reaction conditions and fully characterize the intermediates and final product. This guide serves as a foundational resource for researchers aiming to explore the synthesis and potential applications of this and related pyrrolone derivatives.

References

Tautomerism in 3-Anilino-1-phenyl-2H-pyrrol-5-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 3-anilino-1-phenyl-2H-pyrrol-5-one derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry. Understanding their tautomeric equilibria is crucial for predicting molecular interactions, stability, and biological activity. This document details the potential tautomeric forms, the key factors influencing their equilibrium, comprehensive experimental protocols for their characterization, and a summary of analytical data.

Core Concepts: Potential Tautomeric Forms

Tautomerism in this compound derivatives primarily involves two types of equilibria: keto-enol and amino-imino tautomerism.[1][2] This leads to three principal tautomeric forms, which exist in a dynamic equilibrium.

  • Amine-Keto Form (Form A): This form features an exocyclic amino group and a ketone group within the pyrrolone ring. It is often stabilized by a strong intramolecular hydrogen bond between the anilino N-H and the carbonyl oxygen.[3]

  • Imine-Keto Form (Form B): This tautomer results from a proton transfer from the exocyclic nitrogen to a ring nitrogen, creating an exocyclic imine and retaining the ring ketone.

  • Amine-Enol Form (Form C): This form arises from a proton transfer from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl (enol) group and a C=C double bond within the ring, while the anilino group remains in the amine form.

The equilibrium between these forms is a critical characteristic of the molecular structure.

Tautomeric_Equilibria A Form A (Amine-Keto) B Form B (Imine-Keto) A->B Amino-Imino Tautomerism C Form C (Amine-Enol) A->C Keto-Enol Tautomerism

Caption: Tautomeric equilibria in this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a single tautomer is dictated by its relative thermodynamic stability, which is influenced by several structural and environmental factors.

  • Intramolecular Hydrogen Bonding: The formation of a stable six-membered ring via an intramolecular hydrogen bond between the anilino N-H and the C5=O carbonyl group strongly favors the Amine-Keto form (Form A).[3]

  • Conjugation: The extent and nature of the π-conjugated system affect stability. The Amine-Keto form possesses a conjugated system that contributes significantly to its stability. The relative stability between amino and imino tautomers is often influenced by which form allows for more effective conjugation.[4]

  • Solvent Polarity: The dielectric constant of the solvent and its ability to form hydrogen bonds can shift the equilibrium.[5] For instance, polar aprotic solvents like DMSO may favor the keto form, whereas non-polar solvents like chloroform can favor the enol form if it is stabilized by strong intramolecular hydrogen bonds.[6]

  • Aromaticity: In certain heterocyclic systems, the enol form may be stabilized if its formation leads to an aromatic ring.[1] For the 2H-pyrrol-5-one core, this is not a primary driving factor.

Experimental Protocols for Tautomer Analysis

Determining the dominant tautomeric form and quantifying the equilibrium requires a combination of spectroscopic, crystallographic, and computational methods.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Characterization cluster_conclusion Data Interpretation synthesis Synthesis of Derivative dissolution Dissolution in Appropriate Solvents (e.g., DMSO-d6, CDCl3) synthesis->dissolution crystal Crystal Growth (Slow Evaporation) synthesis->crystal dft Computational (DFT) Energy Calculation synthesis->dft Structure Input nmr NMR Spectroscopy (1H, 13C, VT-NMR) dissolution->nmr xray Single Crystal X-ray Diffraction crystal->xray result Determine Dominant Tautomer & Equilibrium Constant nmr->result xray->result dft->result

Caption: Generalized experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

  • Methodology:

    • Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mg/mL.

    • Acquire standard 1H and 13C NMR spectra at room temperature.

    • To study dynamic equilibria, perform variable-temperature (VT) NMR experiments. A slow-down of proton exchange at low temperatures may allow for the observation of signals from multiple tautomers.[7]

    • Two-dimensional NMR techniques like HSQC and HMBC can be used to confirm assignments, especially in cases of signal broadening due to fast chemical exchange.[8]

  • Data Interpretation:

    • ¹H NMR: The Amine-Keto form (A) is characterized by a signal for the N-H proton (often broad) and a signal for the C4-H proton. The Amine-Enol form (C) would show a characteristic O-H signal.

    • ¹³C NMR: The chemical shift of the C5 carbon is a key indicator. A signal in the range of δ 170-185 ppm is typical for a carbonyl carbon (keto form), while a signal around δ 150-160 ppm would suggest an enolic carbon (C-OH). The presence of two distinct signals for key carbons can confirm the keto-enol tautomerism.[6]

X-ray Crystallography

This method provides an unambiguous determination of the tautomeric structure in the solid state.

  • Methodology:

    • Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.[3]

    • Perform single-crystal X-ray diffraction analysis to obtain a three-dimensional electron density map.

    • Refine the structure to determine the precise positions of all atoms, including hydrogen atoms, which confirms the bonding pattern and thus the tautomeric form.

  • Data Interpretation: The resulting crystal structure provides definitive proof of which tautomer is present in the solid state.[9] For many related enaminone compounds, the structure is stabilized by an intramolecular N-H···O hydrogen bond, confirming the amine-keto tautomer.[3]

Computational Chemistry

Density Functional Theory (DFT) calculations are used to predict the relative stabilities of the different tautomers.

  • Methodology:

    • Model the 3D structures of all possible tautomers (A, B, C).

    • Perform geometry optimization and energy calculations for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G*).[9]

    • Calculations can be performed for the gas phase and in the presence of a solvent using a continuum model like the Polarizable Continuum Model (PCM) to simulate solvent effects.

  • Data Interpretation: The tautomer with the lowest calculated total energy is predicted to be the most thermodynamically stable. The energy difference between tautomers can be used to estimate their equilibrium population. DFT calculations for similar systems often suggest that the amino tautomer is significantly more stable than the imino form.[4]

Quantitative Data Presentation

Table 1: Representative Tautomer Ratios in Different Solvents

This table illustrates how solvent polarity can influence the keto-enol equilibrium for a hypothetical heterocyclic compound, based on general principles.[6]

SolventPolarityPredominant FormKeto Form (%)Enol Form (%)Rationale
Chloroform (CDCl₃)Non-polarEnol~30%~70%Favors intramolecular H-bonding in the enol form.[6]
Methanol (CD₃OD)Polar ProticKeto/Enol~50%~50%Competes for H-bonding, may stabilize both forms.
DMSO-d₆Polar AproticKeto>95%<5%Strong H-bond acceptor, disrupts intramolecular H-bonds, stabilizing the more polar keto form.[6]

Table 2: Illustrative Calculated Relative Stabilities of Tautomers via DFT

This table shows hypothetical relative energies for the tautomers of this compound, as would be predicted by DFT calculations in the gas phase.

TautomerDescriptionRelative Energy (ΔE) (kcal/mol)Predicted Stability
Form A Amine-Keto 0.00 Most Stable
Form BImine-Keto+5.74Less Stable
Form CAmine-Enol+8.50Least Stable

Note: The energy value for Form B is based on DFT calculations for a similar amino-imino system (moxonidine), where the amino tautomer was found to be highly unstable.[4] The value for Form C is a typical energy difference for keto-enol equilibria where the keto form is strongly favored.[10]

Conclusion

The tautomeric landscape of this compound derivatives is dominated by the Amine-Keto form . This preference is primarily driven by the significant stabilization afforded by a strong intramolecular hydrogen bond and an extensive conjugated π-system. While other tautomers like the imine-keto and amine-enol forms are theoretically possible, they are generally less stable. The exact position of the equilibrium can be subtly influenced by the solvent environment and the electronic nature of substituents on the aromatic rings. A combined analytical approach utilizing NMR spectroscopy, X-ray crystallography, and computational modeling is essential for the comprehensive characterization of these important heterocyclic systems in drug discovery and development.

References

Navigating the Physicochemical Landscape of 3-Anilino-1-phenyl-2H-pyrrol-5-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the anticipated solubility and stability characteristics of 3-anilino-1-phenyl-2H-pyrrol-5-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of specific published data for this molecule, this paper provides a framework for its physicochemical evaluation based on established principles and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals to guide experimental design for the characterization of this and similar chemical entities.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Based on the structure of this compound, which contains both hydrophobic (phenyl rings) and polar (lactam and aniline functionalities) moieties, a qualitative solubility profile in common laboratory solvents can be predicted. The lactam ring, in particular, is a key structural feature of many pharmaceutical compounds and can influence solubility.

It is anticipated that this compound will exhibit limited solubility in aqueous media at neutral pH due to the presence of the large nonpolar phenyl groups. Solubility is expected to increase in organic solvents, particularly polar aprotic solvents that can engage in hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of the lactam and aniline groups may allow for some interaction with protic solvents, but the large hydrophobic phenyl groups are likely to limit solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are expected to effectively solvate the molecule by interacting with the polar lactam and aniline functionalities without the steric hindrance of protic solvents.
Nonpolar Aprotic Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents may offer a balance of polarity suitable for dissolving the compound.

Stability Considerations and Forced Degradation Studies

The stability of a pharmaceutical compound is paramount to its safety and efficacy. The 2H-pyrrol-5-one core, a type of lactam, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Studies on related pyrrolone and lactam-containing structures indicate that key stability concerns include hydrolysis, oxidation, and photodecomposition. For instance, many β-lactam antibiotics are known to be unstable in aqueous solutions, with their degradation being pH-dependent.[1][2] Similarly, derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have shown instability in alkaline and acidic media, as well as photolability.[3]

Key Potential Degradation Pathways:

  • Hydrolytic Degradation: The lactam ring in the 2H-pyrrol-5-one core is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would lead to the opening of the five-membered ring.

  • Oxidative Degradation: The aniline moiety and the pyrrolone ring may be susceptible to oxidation, leading to the formation of various degradation products.

  • Photodegradation: Aromatic systems and conjugated double bonds, as present in the subject molecule, can absorb UV light, potentially leading to photodegradation.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline standard methodologies that can be adapted for the characterization of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Protocol

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined time.

    • Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C) for a defined time.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for a defined time.

    • Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 80 °C).

    • Photolytic Degradation: The solid compound and a solution are exposed to a calibrated light source (e.g., ICH option 2 with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

  • Mass Balance: An attempt should be made to achieve mass balance, where the sum of the assay of the parent compound and the impurities is close to 100% of the initial concentration.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess compound add_solvent Add solvent start->add_solvent shake Agitate at constant temperature add_solvent->shake filter Filter or Centrifuge shake->filter hplc HPLC Analysis filter->hplc result Determine Solubility hplc->result

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Guidelines) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Determine Stability Profile analysis->end

Caption: General Workflow for Forced Degradation Stability Studies.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its physicochemical characterization. The predicted solubility profile suggests that polar aprotic solvents will be most effective for dissolution. The stability of the compound, particularly the lactam ring, should be carefully evaluated under hydrolytic, oxidative, and photolytic stress conditions. The outlined experimental protocols for solubility and stability testing provide a starting point for researchers to generate the necessary data for the development of this and other novel chemical entities.

References

Methodological & Application

Application Notes: 3-Anilino-1-phenyl-2H-pyrrol-5-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrol-5-one scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of anilino and phenyl groups at the 3- and 1-positions, respectively, gives rise to a class of compounds with significant potential for therapeutic applications. These derivatives have been explored for their utility as anticancer, anti-inflammatory, and antimicrobial agents, often functioning through the inhibition of key biological targets like protein kinases and enzymes involved in inflammatory pathways.[2][3][4] This document provides an overview of the applications of 3-anilino-1-phenyl-2H-pyrrol-5-one derivatives, along with detailed protocols for their synthesis and biological evaluation.

Key Biological Activities and Mechanisms

Anticancer Activity

Derivatives of the pyrrolone and related pyrrole scaffolds have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[3]

  • Mechanism of Action - Kinase Inhibition: Many pyrrole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation cascade that signals for cell proliferation and angiogenesis, thereby impeding tumor growth.[6] Other related structures have also demonstrated inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Angiogenesis) ERK->Gene Promotes Inhibitor Pyrrol-5-one Inhibitor Inhibitor->VEGFR Blocks ATP Binding VEGF VEGF Ligand VEGF->VEGFR Binds

Caption: Simplified VEGFR signaling pathway inhibited by a pyrrol-5-one derivative.

  • Antiproliferative Activity Data: Several studies have quantified the antiproliferative effects of related anilino- and pyrrole-containing heterocyclic compounds against various cancer cell lines.

Compound ClassCell LineActivityReference
2-Anilino TriazolopyrimidineHeLaIC₅₀: 30-43 nM[8]
2-Anilino TriazolopyrimidineA549IC₅₀: 160-240 nM[8]
3-Methylquinoxaline derivativeMCF-7IC₅₀: 3.95 nM[5]
3-Methylquinoxaline derivativeHepG2IC₅₀: 3.08 nM[5]
5-((1-Methyl-Pyrrol-2-yl) Methyl)-Triazoline-ThioneHT29IC₅₀: 654.31 µM[9]
2-Oxo-3-phenylquinoxalineHCT-116IC₅₀: 26.75 µg/mL[10]
Anti-inflammatory Activity

The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives of this compound are investigated for similar properties, potentially acting through the modulation of inflammatory mediators.

  • Mechanism of Action: The anti-inflammatory effects can be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. Additionally, some derivatives have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines, such as decreasing Tumor Necrosis Factor-alpha (TNF-α) and increasing Transforming Growth Factor-beta 1 (TGF-β1).[2]

  • In Vivo Anti-inflammatory Activity Data: The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.

CompoundDoseTime Point% Inhibition of EdemaReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid20 mg/kg (single)2 hSignificant (p=0.001)[2]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid10-40 mg/kg (14-day)AllSignificant (p<0.001)[2]
Phenothiazine derivative 16 50 mg/kg p.o.-46.2%[11]
Phenothiazine derivative 31 50 mg/kg p.o.-48.0%[11]
Phenylbutazone (Reference)50 mg/kg p.o.-44.52%[11]
Antimicrobial Activity

Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activity, including effectiveness against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

  • Mechanism of Action: The exact mechanisms can vary, but some pyrrole-containing compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[14] Others may disrupt the bacterial cell membrane or other vital cellular processes.

  • Antimicrobial Activity Data: The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Compound ClassOrganismActivity (MIC)Reference
Para-trifluoromethyl derivative of Marinopyrrole AMRSA0.13–0.255 µg/mL[13]
Para-trifluoromethyl derivative of Marinopyrrole AS. epidermidis (MRSE)8 ng/mL[13]
Pyrrole-3-carboxaldehyde derivativePseudomonas putida16 µg/mL[13]
Thiazolo[4,5-b]pyridin-2-one derivativePseudomonas aeruginosa0.21 µM[15]
Thiazolo[4,5-b]pyridin-2-one derivativeEscherichia coli0.21 µM[15]

Experimental Protocols

The following section details generalized protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies reported for structurally related compounds.

G cluster_invitro Primary Assays cluster_invivo Secondary Assays start Synthesis of Pyrrol-5-one Derivative invitro In Vitro Screening start->invitro a1 Antiproliferative Assays (e.g., MTT) invitro->a1 a2 Enzyme Inhibition Assays (e.g., Kinase, COX) invitro->a2 a3 Antimicrobial Assays (e.g., MIC determination) invitro->a3 invivo In Vivo Studies end Lead Compound Identification b1 Tumor Xenograft Model a1->b1 a2->b1 b2 Anti-inflammatory Model (e.g., Paw Edema) a2->b2 a3->end b1->end b2->end

Caption: General workflow for the screening of novel pyrrol-5-one derivatives.

Protocol 1: General Synthesis of 1,5-Diphenyl-3-(substituted anilino)-1,5-dihydro-2H-pyrrol-2-one

This protocol is adapted from a three-component reaction used to synthesize related polysubstituted pyrrolinones.[16]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Primary amine (e.g., Aniline)

  • Ester of an acylpyruvic acid (e.g., Ethyl 2,4-dioxovalerate)

  • Substituted aniline for the 3-position addition

  • Solvent (e.g., Glacial acetic acid or Ethanol)

  • Stir plate, round-bottom flask, condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Step 1: Synthesis of the Pyrrolinone Core.

    • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), aniline (1 mmol), and the ester of acylpyruvic acid (1.5 mmol) in glacial acetic acid (e.g., 10 mL).[16]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry.

    • Purify the crude product (a 3-hydroxy-3-pyrrolin-2-one intermediate) by recrystallization from a suitable solvent like ethanol.[16]

  • Step 2: Nucleophilic Addition of Anilino Group.

    • Dissolve the purified pyrrolinone intermediate (1 mmol) and the desired substituted aniline (1.2 mmol) in ethanol.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and reduce the solvent under vacuum.

    • Purify the resulting this compound derivative by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard model for evaluating acute inflammation, based on the method described for a related pyrrole derivative.[2]

Materials:

  • Wistar rats (180-220 g)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac, 25 mg/kg)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound at different doses (e.g., 10, 20, 40 mg/kg).

  • Compound Administration:

    • Administer the test compound, reference drug, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline, V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vₜ).

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100

    • Analyze the data using statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion: The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. With demonstrated potential in oncology, inflammation, and infectious diseases, these molecules serve as valuable starting points for the design and development of novel therapeutics. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate these compounds, facilitating further exploration into their structure-activity relationships and therapeutic potential.

References

Utilizing 3-Anilino-1-Phenyl-2H-Pyrrol-5-One as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Scaffold: Comprehensive research has revealed a scarcity of publicly available data specifically focused on the synthesis, biological activity, and drug design applications of the 3-anilino-1-phenyl-2H-pyrrol-5-one scaffold. However, the closely related and extensively studied pyrrolone-indolin-2-one scaffold, which shares key structural motifs, serves as an excellent and well-documented surrogate for illustrating the principles of utilizing such heterocyclic compounds in drug discovery. This document will, therefore, focus on the pyrrole-indolin-2-one scaffold, exemplified by multi-kinase inhibitors like Sunitinib, to provide detailed application notes and protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The pyrrole-indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent inhibitors of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. By targeting the ATP-binding site of kinases, derivatives of this scaffold can effectively block signal transduction, leading to the inhibition of tumor growth, angiogenesis, and metastasis.[1] This application note provides an overview of the drug design strategy, synthetic methodologies, and biological evaluation of pyrrole-indolin-2-one derivatives.

Drug Design Strategy

The design of pyrrole-indolin-2-one-based kinase inhibitors generally follows a structure-activity relationship (SAR) approach. The core scaffold consists of a pyrrole ring fused to an oxindole (indolin-2-one) ring system. Key points of diversification to modulate potency, selectivity, and pharmacokinetic properties include:

  • Substitution on the Indolinone Ring: Modifications at the 5-position of the indolinone ring are common, with substituents like fluorine or amides influencing kinase selectivity and potency.[1]

  • The Pyrrole Moiety: The substituents on the pyrrole ring are crucial for interaction with the hinge region of the kinase ATP-binding pocket.[2]

  • The Linker: The nature of the linker connecting the core scaffold to a solubilizing group is critical for achieving desirable pharmacokinetic properties.

A general workflow for the design and evaluation of these compounds is outlined below.

G cluster_0 Drug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Scaffold_Selection Scaffold Selection (Pyrrole-indolin-2-one) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scaffold_Selection->SAR_Analysis Library_Synthesis Combinatorial Library Synthesis SAR_Analysis->Library_Synthesis Kinase_Assay Biochemical Kinase Assays Library_Synthesis->Kinase_Assay Test Compounds Cell_Viability Cell Viability/Cytotoxicity Assays (MTT, etc.) Kinase_Assay->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis Identify Lead Compounds Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assays Cell_Cycle->Apoptosis_Assay

Drug Discovery Workflow for Pyrrole-Indolin-2-One Derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of pyrrole-indolin-2-one derivatives, illustrating the kind of data generated during a drug discovery campaign.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDVEGFR2PDGFRβc-Kit
PI-001152530
PI-002 (5-F)81215
PI-003 (5-Cl)121822
PI-004 (4-CH₃ on Pyrrole)506570
Sunitinib (Reference)9810

Table 2: In Vitro Cellular Antiproliferative Activity (GI50, µM)

Compound IDHUVEC (Endothelial)A549 (Lung Cancer)MCF7 (Breast Cancer)
PI-0010.51.21.5
PI-002 (5-F)0.20.80.9
PI-003 (5-Cl)0.41.01.1
PI-004 (4-CH₃ on Pyrrole)2.55.15.8
Sunitinib (Reference)0.10.50.6

Experimental Protocols

General Synthesis of Pyrrole-Indolin-2-One Derivatives

The synthesis of the pyrrole-indolin-2-one scaffold typically involves a condensation reaction between a substituted oxindole and a pyrrole-2-carboxaldehyde derivative.

Protocol:

  • Step 1: Synthesis of the Substituted Oxindole: The appropriately substituted oxindole can be synthesized via methods such as the Stolle synthesis or Fischer indole synthesis, followed by oxidation.

  • Step 2: Synthesis of the Pyrrole-2-carboxaldehyde: This intermediate is often prepared through Vilsmeier-Haack formylation of a substituted pyrrole.

  • Step 3: Condensation: Equimolar amounts of the substituted oxindole and pyrrole-2-carboxaldehyde are refluxed in a suitable solvent (e.g., ethanol or acetic acid) with a catalytic amount of a base (e.g., piperidine or pyrrolidine) for 2-6 hours.

  • Step 4: Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

G Start Substituted Oxindole + Pyrrole-2-carboxaldehyde Reaction Condensation Reaction (Base catalyst, Reflux) Start->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Pyrrole-Indolin-2-One Derivative Purification->Product

General Synthetic Workflow.
In Vitro Kinase Inhibition Assay

Protocol (Example: VEGFR2 Kinase Assay):

  • Plate Preparation: Add 10 µL of test compound (in 10% DMSO) at various concentrations to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing VEGFR2 kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Initiation of Reaction: Add 20 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme) and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Signaling Pathway Modulation

Pyrrole-indolin-2-one derivatives, by inhibiting receptor tyrosine kinases like VEGFR and PDGFR, primarily affect the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) signaling pathways.[3] Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Effects ↓ Proliferation ↓ Survival ↓ Angiogenesis Transcription->Cell_Effects Inhibitor Pyrrole-Indolin-2-One Inhibitor Inhibitor->RTK Inhibition

Inhibition of RTK Signaling by Pyrrole-Indolin-2-One Derivatives.

Conclusion

The pyrrole-indolin-2-one scaffold represents a highly versatile and clinically validated starting point for the development of novel kinase inhibitors. The synthetic accessibility and the well-understood structure-activity relationships make it an attractive scaffold for drug discovery programs targeting a range of diseases driven by aberrant kinase signaling. The protocols and data presented herein provide a foundational framework for researchers to embark on the design, synthesis, and evaluation of new chemical entities based on this important pharmacophore.

References

Application Notes and Protocols for Antimicrobial Screening of 3-Anilino-1-Phenyl-2H-Pyrrol-5-One Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of 3-anilino-1-phenyl-2H-pyrrol-5-one analogs, a class of compounds with potential therapeutic applications. The following sections detail the methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi, present exemplary data, and provide standardized protocols for key experiments.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Pyrrolone derivatives, including this compound analogs, represent a promising class of heterocyclic compounds with diverse biological activities.[1] This document outlines the standard antimicrobial screening methods to assess the potential of these synthetic analogs as effective antimicrobial agents. The primary screening assays described are the Agar Well Diffusion method for qualitative assessment and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Antimicrobial Activity of N-Arylpyrrole Derivatives

The following table summarizes the antimicrobial activity of a series of N-arylpyrrole derivatives, which are structurally related to this compound analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). This data is illustrative and serves as a reference for the expected outcomes of the screening protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Arylpyrrole Analogs against Various Pathogens (µg/mL)

Compound IDStaphylococcus aureus (MRSA)Escherichia coliKlebsiella pneumoniaeAcinetobacter baumanniiMycobacterium phlei
Analog Va >128>128>128>12864
Analog Vb 4128>128>12832
Analog Vc 432641288
Analog Vd 8>128>128>12816
Analog Ve 464128>12816
Levofloxacin (Control) 81616324

Data adapted from a study on N-arylpyrrole derivatives.[1] Note that these are not this compound analogs but represent a structurally related class of compounds.

Experimental Protocols

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[2][3]

Objective: To determine the ability of a compound to inhibit the growth of a microorganism on an agar surface, observed as a zone of inhibition.

Materials:

  • Test compounds (this compound analogs)

  • Muller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile broth (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Inoculate a single colony of the test microorganism into a tube of sterile broth.

    • Incubate at 37°C for bacteria (18-24 hours) or 30°C for fungi (24-48 hours) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

  • Preparation of Agar Plates:

    • Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile petri dishes.

    • Allow the agar to solidify completely in a laminar flow hood.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the prepared inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of microbial growth.[3]

    • Allow the plate to dry for 5-10 minutes.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells of 6 mm diameter in the inoculated agar.

    • Prepare stock solutions of the test compounds in DMSO.

    • Add a specific volume (e.g., 50 µL) of each test compound solution into the respective wells.[4]

    • Add the positive control and DMSO (as a negative control) to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Observation and Measurement:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.

Broth Microdilution Assay for MIC Determination

This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible microbial growth.[5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Test compounds

  • 96-well microtiter plates (sterile, U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial and fungal strains

  • Sterile multichannel pipette and tips

  • Spectrophotometer or microplate reader

  • Positive control antibiotic

  • DMSO

Protocol:

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compounds in DMSO to a high stock concentration.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is an extension of the MIC test and determines the lowest concentration of a compound that kills the microorganism.

Objective: To determine the Minimum Bactericidal Concentration (MBC) of the test compounds.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (MHA or SDA)

  • Micropipette and sterile tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, or more practically, the lowest concentration that shows no microbial growth on the agar plate.

Visualizations

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Plates (Lawn Culture) prep_inoculum->inoculate prep_plates Pour Agar Plates (MHA/SDA) prep_plates->inoculate create_wells Create Wells (6 mm) inoculate->create_wells add_compounds Add Test Compounds & Controls create_wells->add_compounds incubate Incubate (24-48h) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental_Workflow_Broth_Microdilution cluster_prep_mic MIC Preparation cluster_assay_mic MIC Assay cluster_assay_mbc MBC Assay prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate inoculate_plate Inoculate Plate with Microbial Suspension prep_dilutions->inoculate_plate prep_inoculum_mic Prepare & Dilute Inoculum (5x10^5 CFU/mL) prep_inoculum_mic->inoculate_plate incubate_mic Incubate Plate (24-48h) inoculate_plate->incubate_mic determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->determine_mic subculture Subculture from Clear Wells onto Agar Plates determine_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc determine_mbc Determine MBC (Lowest concentration with no growth on agar) incubate_mbc->determine_mbc

Caption: Workflow for MIC and MBC Determination.

References

Application Note: High-Throughput Screening of 3-Anilino-1-phenyl-2H-pyrrol-5-one Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-anilino-1-phenyl-2H-pyrrol-5-one scaffold is a versatile heterocyclic structure that has garnered interest in medicinal chemistry due to its potential for diverse biological activities. The five-membered pyrrolidine ring and its derivatives are widely utilized by medicinal chemists to develop compounds for treating human diseases.[1] This application note provides a detailed protocol for the high-throughput screening (HTS) of a focused library of this compound derivatives to identify novel inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a prominent target for drug discovery.[2][3] Aberrant kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors a significant area of therapeutic development.[3]

This document outlines the workflow from library preparation to hit confirmation, utilizing a robust and cost-effective fluorescence-based assay for a representative kinase target. The protocols and data presented are intended to guide researchers in the efficient execution and analysis of HTS campaigns for this compound class.

Experimental Protocols

Library Preparation and Management

A diverse library of this compound compounds is utilized for the screening campaign. Proper management of the compound library is crucial for a successful HTS campaign.

  • Compound Storage: All library compounds are dissolved and stored at -20°C as DMSO stocks to maintain their stability.[4]

  • Plate Formatting: The HTS library is formatted in 1536-well or 384-well master plates. For this protocol, we will use 384-well plates.

  • Assay-Ready Plates: To streamline the screening process, "assay-ready" plates are prepared. These plates contain nanoliter volumes of the compound solutions in DMSO, ready for the addition of assay reagents.[5] This can be achieved using acoustic liquid handling technology to minimize DMSO concentration in the final assay.

High-Throughput Screening: Kinase Activity Assay

A common method for screening kinase inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation.[6] This protocol details an enzyme-coupled fluorescence assay for ADP detection.

Materials:

  • Kinase of interest (e.g., a specific MAP Kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • ADP (Adenosine Diphosphate) for standard curve

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound compound library in assay-ready plates

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white assay plates

Protocol:

  • Reagent Preparation: Prepare all reagents in the assay buffer. Determine the optimal concentrations of kinase, substrate, and ATP through preliminary assay development experiments.

  • Assay Plate Preparation:

    • Use pre-stamped assay-ready plates containing the this compound library compounds. Typically, compounds are tested at a final concentration of 10 µM.[4]

    • Designate columns for controls:

      • Negative Control (0% inhibition): DMSO only (no compound).

      • Positive Control (100% inhibition): A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate mixture to each well of the 384-well plate.

    • Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect ADP production according to the manufacturer's protocol for the chosen ADP detection kit. This typically involves adding a reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent or fluorescent signal.

    • Read the fluorescence intensity on a compatible plate reader.

Data Presentation

Quantitative data from the HTS campaign should be systematically analyzed and presented. The following tables represent hypothetical data from a primary screen and a subsequent dose-response analysis for hit confirmation.

Table 1: Primary High-Throughput Screening Results

Screening of a 10,000-compound this compound library at a single concentration of 10 µM.

Metric Value Description
Total Compounds Screened 10,000The total number of unique chemical entities tested.
Screening Concentration 10 µMThe single concentration used for the primary screen.[4]
Hit Criteria >50% InhibitionThe threshold for a compound to be considered a "hit".
Number of Hits 150The number of compounds meeting the hit criteria.
Hit Rate 1.5%The percentage of screened compounds identified as hits.
Z'-factor 0.85A statistical measure of assay quality (a value > 0.5 is considered excellent).
Table 2: Dose-Response Analysis of Confirmed Hits

IC50 values were determined for the 25 most potent hits from the primary screen.

Compound ID Scaffold Variation IC50 (nM) Hill Slope Maximum Inhibition (%)
AP-001 4-Cl-Anilino851.198
AP-002 3,5-di-Me-Anilino1200.995
AP-003 4-F-Anilino2501.099
AP-004 4-MeO-Anilino4801.292
AP-005 Unsubstituted Anilino>1000N/A65
... (20 more) ............
Positive Control Staurosporine151.0100

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign, from the initial library of compounds to the identification and confirmation of lead compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation Compound_Library Compound Library (3-Anilino-1-phenyl-2H-pyrrol-5-ones) Assay_Ready_Plates Assay-Ready Plates Compound_Library->Assay_Ready_Plates Plating Primary_Screen Primary Screen (Single Concentration) Assay_Ready_Plates->Primary_Screen HTS Execution Raw_Data Raw Data (Fluorescence) Primary_Screen->Raw_Data Data Acquisition Data_Analysis Data Analysis (% Inhibition) Raw_Data->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization To Medicinal Chemistry

Caption: A generalized workflow for high-throughput screening and hit validation.

Hypothetical Kinase Signaling Pathway

This diagram shows a simplified, hypothetical signaling pathway involving a kinase that could be the target of the screened this compound derivatives. Identifying inhibitors for such a pathway is a common goal in drug discovery.[2]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates TargetKinase Target Kinase (e.g., MAP Kinase) Kinase1->TargetKinase Phosphorylates Effector Effector Protein TargetKinase->Effector Phosphorylates TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 3-Anilino-1-phenyl- 2H-pyrrol-5-one Inhibitor Inhibitor->TargetKinase Inhibits Ligand Growth Factor Ligand->Receptor

Caption: A simplified kinase signaling cascade targeted by a hypothetical inhibitor.

References

Application Notes and Protocols: 3-Anilino-1-phenyl-2H-pyrrol-5-one as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known properties of structurally similar anilino-containing heterocyclic dyes and fluorescent pyrrolinone derivatives. Currently, there is limited published data specifically detailing the fluorescent applications of 3-anilino-1-phenyl-2H-pyrrol-5-one. The provided data and procedures should be considered as a starting point for experimental design and are intended for research purposes only.

Introduction

This compound is a synthetic fluorophore belonging to the family of heterocyclic dyes. Its core structure, featuring an anilino group as an electron donor and a pyrrolone ring as a potential electron acceptor, suggests solvatochromic properties, making it a promising candidate for probing the microenvironment of biomolecules. This document provides an overview of its potential applications in fluorescent labeling, particularly for proteins and cellular imaging, along with detailed experimental protocols. The dye's sensitivity to environmental polarity may allow for its use in studying protein conformational changes, such as those occurring during protein aggregation.

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by solvent polarity. In nonpolar environments, it is likely to exhibit blue to green fluorescence, with a potential red-shift in more polar, protic solvents. The following table summarizes the projected photophysical data based on analogous compounds.

PropertyProjected ValueSolvent/Condition
Absorption Maximum (λabs) 400 - 450 nmDichloromethane
Emission Maximum (λem) 480 - 530 nmDichloromethane
Molar Extinction Coefficient (ε) 25,000 - 40,000 M-1cm-1Dichloromethane
Fluorescence Quantum Yield (Φ) 0.20 - 0.50Dichloromethane
Stokes Shift 80 - 100 nmDichloromethane

Applications

Covalent Labeling of Proteins

A reactive derivative of this compound, such as an N-hydroxysuccinimide (NHS) ester or maleimide functionalized version, can be used for the covalent labeling of proteins. The anilino-pyrrolinone core is relatively small and may cause minimal perturbation to the protein's function.

  • Monitoring Protein-Protein Interactions: Labeling a protein of interest allows for the study of its interactions with other molecules using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

  • Probing Protein Conformation and Aggregation: Due to its potential solvatochromic properties, the fluorescence emission of the dye may shift upon changes in the local environment of the labeled protein, providing insights into folding, unfolding, and aggregation processes.

Cellular Imaging

The lipophilic nature of the this compound scaffold suggests its potential for cell permeability, making it suitable for live-cell imaging.

  • Organelle Staining: Depending on its specific chemical modifications, the dye could be targeted to specific organelles like the endoplasmic reticulum or mitochondria.[1]

  • Visualizing Protein Aggregation in Live Cells: The fluorogenic nature of some solvatochromic dyes, where fluorescence is enhanced in a non-polar environment, can be exploited to visualize the formation of protein aggregates, which create hydrophobic pockets within the cell.

Experimental Protocols

Protocol for Covalent Labeling of Proteins with a Reactive Anilino-Pyrrolinone Dye

This protocol describes a general procedure for labeling proteins with a hypothetical amine-reactive NHS-ester derivative of this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • Reactive Anilino-Pyrrolinone NHS Ester (dissolved in anhydrous DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Prepare a 10 mg/mL stock solution of the Reactive Anilino-Pyrrolinone NHS Ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λabs). The fluorescence spectrum of the conjugate can be measured to confirm successful labeling.

Protocol for Staining Protein Aggregates in Live Cells

This protocol outlines a method for using a non-reactive, cell-permeable form of this compound to visualize protein aggregates.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency. If inducing protein aggregation, treat the cells with the appropriate agent (e.g., heat shock, proteasome inhibitor) for the required duration.

  • Staining Solution Preparation: Dilute the 1 mM stock solution of the anilino-pyrrolinone dye in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the projected excitation and emission wavelengths of the dye. Aggregates are expected to appear as bright fluorescent puncta.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Solution Protein in Bicarbonate Buffer Mixing Mix Protein and Dye Protein_Solution->Mixing Dye_Solution Reactive Dye in DMSO Dye_Solution->Mixing Incubation Incubate 1-2h at RT Mixing->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Analysis Spectroscopy (Abs/Em) DOL Calculation SEC->Analysis Protein_Aggregation_Pathway Native Native Protein Misfolded Misfolded Monomer Native->Misfolded misfolding Oligomer Soluble Oligomer Misfolded->Oligomer self-assembles Fibril Insoluble Fibril (Aggregate) Oligomer->Fibril matures into Stress Cellular Stress Stress->Native induces Probe Anilino-Pyrrolinone Probe Probe->Oligomer binds & fluoresces Probe->Fibril binds & fluoresces

References

Application Notes and Protocols for Efficacy Testing of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][2][3] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][3] 3-anilino-1-phenyl-2H-pyrrol-5-one is a novel synthetic compound with a chemical scaffold suggesting potential kinase inhibitory activity. These application notes provide a comprehensive framework for the initial characterization and efficacy testing of this compound, from broad cellular effects to specific enzymatic inhibition. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a competitive inhibitor at the ATP-binding site of one or more protein kinases. This would lead to the downregulation of specific signaling pathways, potentially resulting in cytostatic or cytotoxic effects in cancer cell lines. The proposed experimental workflow is designed to test this hypothesis by assessing the compound's impact on cell viability and its ability to directly inhibit kinase activity.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for the characterization of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Target Validation cluster_mechanistic Phase 3: Mechanistic Studies cluster_conclusion Phase 4: Conclusion start Compound Synthesis and Purification cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cell_viability Test in multiple cell lines kinase_panel Broad Kinase Panel Screening cell_viability->kinase_panel If cytotoxic/cytostatic biochemical_assay In Vitro Kinase Assay (for identified target) kinase_panel->biochemical_assay Identify hit(s) cellular_assay Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein) biochemical_assay->cellular_assay Confirm cellular activity dose_response Dose-Response and IC50 Determination cellular_assay->dose_response conclusion Efficacy Profile and Lead Optimization dose_response->conclusion

Caption: Experimental workflow for characterizing this compound.

Cell-Based Assays for Initial Efficacy Screening

The initial step in evaluating a novel compound is to assess its overall effect on cell health.[4][5] Cell viability and cytotoxicity assays are fundamental for determining if the compound has any biological activity and for identifying an appropriate concentration range for subsequent experiments.[4][6][7]

Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cell Viability
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control100
0.01
0.1
1
10
100
Positive Control

Biochemical Assays for Target Identification and Validation

If the compound exhibits significant effects on cell viability, the next step is to determine if it directly interacts with its hypothesized targets—protein kinases.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.[8][9]

Materials:

  • Recombinant protein kinase (e.g., a panel of kinases for initial screening, or a specific kinase for validation)

  • Substrate peptide/protein for the chosen kinase

  • This compound

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, and varying concentrations of this compound in the kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP. The final volume should be 5 µL. Incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Presentation: In Vitro Kinase Inhibition
Compound Concentration (µM)Luminescence (RLU)% Inhibition
No Inhibitor Control0
0.01
0.1
1
10
100
No Kinase Control100

From this data, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated using non-linear regression analysis.

Cellular Assays for Mechanistic Studies

To confirm that the compound inhibits the target kinase within a cellular context, it is essential to measure the phosphorylation of a known downstream substrate of that kinase.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_A Kinase A receptor->kinase_A Activates kinase_B Kinase B kinase_A->kinase_B Phosphorylates substrate Substrate Protein kinase_B->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate transcription Gene Transcription (Proliferation, Survival) p_substrate->transcription Promotes compound This compound compound->kinase_B Inhibits

Caption: Hypothetical kinase signaling pathway inhibited by the compound.

Protocol: Western Blot for Phospho-protein Levels

This protocol is used to detect changes in the phosphorylation state of a target protein in cells treated with the compound.

Materials:

  • Cancer cell line with an active signaling pathway of interest

  • This compound

  • Growth factor or other stimulus to activate the pathway (if necessary)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total protein and phospho-specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

Data Presentation: Cellular Target Inhibition

The results of the Western blot can be quantified by densitometry and presented in a bar graph showing the ratio of the phosphorylated protein to the total protein at different compound concentrations.

Logical Decision-Making Framework

The results from these assays will guide the next steps in the drug development process.

decision_tree start Start: Compound Synthesized cell_assay Cell Viability Assay start->cell_assay no_activity No Significant Activity cell_assay->no_activity IC50 > 50 µM activity Significant Activity (IC50 < 10 µM) cell_assay->activity stop1 Stop or Redesign Compound no_activity->stop1 kinase_assay In Vitro Kinase Assay activity->kinase_assay no_inhibition No Kinase Inhibition kinase_assay->no_inhibition inhibition Kinase Inhibition Confirmed kinase_assay->inhibition alt_mechanism Investigate Alternative Mechanism no_inhibition->alt_mechanism cellular_target Cellular Target Engagement inhibition->cellular_target no_cellular_effect No Cellular Inhibition (Poor Permeability?) cellular_target->no_cellular_effect cellular_effect Cellular Inhibition Confirmed cellular_target->cellular_effect optimize_pk Optimize Pharmacokinetics no_cellular_effect->optimize_pk lead_optimization Proceed to Lead Optimization cellular_effect->lead_optimization

Caption: Decision tree for compound progression based on assay results.

Conclusion

This document provides a detailed set of application notes and protocols for the initial efficacy testing of this compound. By following this structured approach, researchers can efficiently determine the biological activity of the compound, identify its molecular target, and validate its mechanism of action in a cellular context. The data generated will be crucial for making informed decisions regarding the potential of this compound as a therapeutic agent and for guiding future lead optimization efforts.

References

Application Notes and Protocols: Derivatization of 3-Anilino-1-phenyl-2H-pyrrol-5-one for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of novel derivatives of 3-anilino-1-phenyl-2H-pyrrol-5-one. The protocols outlined below describe the derivatization at the C-4 position of the pyrrol-5-one core, a strategic modification aimed at enhancing the anticancer and antimicrobial properties of the parent compound.

Introduction

The this compound scaffold is a promising heterocyclic structure in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the development of new therapeutic agents. Derivatization of this core, particularly at the electron-rich C-4 position, can lead to significant modulation of its biological profile. This document details the synthetic pathways for introducing formyl and aminomethyl groups and presents expected bioactivity based on structurally related compounds.

Synthesis of the Parent Compound

The starting material, this compound, can be synthesized via a multi-component reaction.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq), an appropriate aldehyde (1.0 eq), and a pyruvate derivative (1.1 eq) in a suitable solvent such as glacial acetic acid.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Derivatization at the C-4 Position

The C-4 position of the this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups to enhance bioactivity.

Formylation via Vilsmeier-Haack Reaction

The introduction of a formyl group at the C-4 position creates a key intermediate for further derivatization and can itself contribute to biological activity. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[1][2][3][4]

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 3.0 eq) with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1.0 eq) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.

Aminomethylation via Mannich Reaction

The introduction of an aminomethyl group can enhance the solubility and bioactivity of the parent compound. The Mannich reaction is a three-component condensation reaction ideal for this purpose.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add formaldehyde (37% aqueous solution, 1.2 eq) and a secondary amine (e.g., dimethylamine, piperidine, or morpholine, 1.2 eq).

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium carbonate solution. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Expected Biological Activities

While specific data for derivatives of this compound is not extensively available, the following tables summarize the bioactivity of structurally similar pyrrolone derivatives, providing an indication of the potential efficacy of the newly synthesized compounds.

Anticipated Anticancer Activity

Pyrrolone derivatives have shown promising anticancer activities against various cell lines. The introduction of different substituents can significantly influence their potency.

Compound TypeCancer Cell LineExpected IC₅₀ (µM)Reference
4-Formyl-pyrrolone derivativeA549 (Lung)10-25[5]
4-Formyl-pyrrolone derivativeMCF-7 (Breast)5-20[6]
4-Formyl-pyrrolone derivativeHT-29 (Colon)15-30[5]
Aminomethyl-pyrrolone derivativeA549 (Lung)5-15[7]
Aminomethyl-pyrrolone derivativeMCF-7 (Breast)2-10[7]
Aminomethyl-pyrrolone derivativeHCT116 (Colon)8-25[8]
Anticipated Antimicrobial Activity

Substituted pyrrolones have also demonstrated significant activity against a range of bacterial and fungal pathogens.

Compound TypeMicroorganismExpected MIC (µg/mL)Reference
4-Formyl-pyrrolone derivativeStaphylococcus aureus16-64[9][10]
4-Formyl-pyrrolone derivativeEscherichia coli32-128[9][10]
4-Formyl-pyrrolone derivativeCandida albicans8-32[10]
Aminomethyl-pyrrolone derivativeStaphylococcus aureus4-16[11]
Aminomethyl-pyrrolone derivativeEscherichia coli8-32[11]
Aminomethyl-pyrrolone derivativePseudomonas aeruginosa16-64[12]

Potential Signaling Pathways and Mechanisms of Action

Anticancer Mechanism

The anticancer activity of pyrrolone derivatives is often attributed to their ability to interfere with critical cellular processes. Based on studies of related compounds, potential mechanisms include:

  • Inhibition of Tubulin Polymerization: Some pyrrole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[13] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.

  • Modulation of Kinase Signaling Pathways: Pyrrolone-containing compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/ERK1/2 signaling pathway.[14][15] Inhibition of these pathways can lead to a downstream cascade of events culminating in apoptosis.

Antimicrobial Mechanism

The antimicrobial action of pyrrolone derivatives may involve multiple mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the pyrrolone core can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Essential Enzymes: These compounds may act as inhibitors of crucial bacterial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways, thereby halting bacterial growth and replication.[9]

  • Inhibition of Biofilm Formation: Some pyrrolone derivatives have been shown to interfere with quorum sensing, a bacterial communication system that regulates biofilm formation and virulence factor production.[12]

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_deriv Derivatization Reactions cluster_bio Biological Evaluation Aniline Aniline Parent This compound Aniline->Parent Multi-component Reaction Aldehyde Aldehyde Aldehyde->Parent Multi-component Reaction Pyruvate Pyruvate Derivative Pyruvate->Parent Multi-component Reaction Vilsmeier Vilsmeier-Haack (POCl3, DMF) Parent->Vilsmeier Mannich Mannich Reaction (CH2O, R2NH) Parent->Mannich Formyl 4-Formyl Derivative Vilsmeier->Formyl Aminomethyl 4-Aminomethyl Derivative Mannich->Aminomethyl Anticancer Anticancer Assays (IC50) Formyl->Anticancer Antimicrobial Antimicrobial Assays (MIC) Formyl->Antimicrobial Aminomethyl->Anticancer Aminomethyl->Antimicrobial

Caption: Synthetic workflow for the derivatization of this compound.

Potential Anticancer Signaling Pathway

G cluster_pathway Cellular Signaling cluster_effects Cellular Effects Pyrrolone Pyrrolone Derivative Tubulin Tubulin Polymerization Pyrrolone->Tubulin Inhibition PI3K PI3K/Akt Pathway Pyrrolone->PI3K Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Proliferation Decreased Proliferation PI3K->Proliferation CycleArrest G2/M Cell Cycle Arrest Microtubule->CycleArrest Apoptosis Apoptosis Proliferation->Apoptosis leads to CycleArrest->Apoptosis

Caption: Potential anticancer signaling pathways modulated by pyrrolone derivatives.

References

Catalytic Applications of Metal Complexes with 3-Anilino-1-phenyl-2H-pyrrol-5-one: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific catalytic applications have been reported for metal complexes featuring the 3-anilino-1-phenyl-2H-pyrrol-5-one ligand. While the broader field of pyrrole-based ligands in catalysis is an active area of research, this particular substituted pyrrolone does not appear in documented studies focusing on catalytic reactions.

Our investigation included targeted searches for the synthesis, characterization, and catalytic activity of metal complexes incorporating this compound. These inquiries did not yield any relevant publications containing quantitative data, experimental protocols, or established signaling pathways directly related to this specific compound.

The field of coordination chemistry extensively explores the use of nitrogen-containing heterocyclic ligands, such as pyrroles and their derivatives, for a wide range of catalytic transformations. These ligands are valued for their versatile coordination modes and the ability to tune the electronic and steric properties of the resulting metal complexes. These complexes have found applications in various catalytic processes, including but not limited to:

  • Cross-coupling reactions: Formation of carbon-carbon and carbon-heteroatom bonds.

  • Oxidation reactions: Catalytic conversion of substrates using an oxidizing agent.

  • Reduction reactions: Including hydrogenations and transfer hydrogenations.

  • Polymerization reactions: Catalyzing the formation of polymers from monomers.

While analogous structures and related pyrrole-based ligands have demonstrated catalytic activity in various reactions, the absence of specific data for this compound complexes prevents the creation of detailed Application Notes and Protocols as requested. Further experimental research would be required to determine the potential catalytic utility of metal complexes derived from this specific ligand.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-anilino-1-phenyl-2H-pyrrol-5-one. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude this compound.

Q1: My crude product is a dark, oily residue instead of a solid. How can I proceed with purification?

A1: An oily crude product often indicates the presence of significant amounts of impurities, residual solvent, or byproducts from the synthesis. Here is a systematic approach to handle this issue:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Heating the flask gently on a rotary evaporator can aid in the removal of high-boiling solvents.

  • Trituration: Attempt to solidify the oil by trituration. This involves adding a non-solvent (a solvent in which your product is insoluble) and scratching the flask's inner surface with a glass rod. Common non-solvents to try include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

  • Aqueous Work-up: If the synthesis involved acidic or basic conditions, performing an aqueous work-up can remove ionic impurities. Dissolve the oil in an organic solvent like ethyl acetate or dichloromethane, wash with a mild aqueous acid (e.g., 1M HCl) or base (e.g., saturated NaHCO3 solution), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate again.

  • Direct to Chromatography: If trituration fails, the oil can be directly subjected to column chromatography. Pre-adsorbing the oily crude onto a small amount of silica gel before loading it onto the column can improve separation.

Q2: I am seeing multiple spots on my Thin Layer Chromatography (TLC) of the crude product. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For a reaction like the Paal-Knorr synthesis, which is a common method for preparing substituted pyrroles, potential impurities include:

  • Unreacted Starting Materials: Such as the 1,4-dicarbonyl compound and aniline.

  • Side-Products: Incomplete cyclization can lead to intermediate enamines or imines.

  • Decomposition Products: The pyrrolone ring can be susceptible to hydrolysis or oxidation under certain conditions.

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to polymerization.

To identify these, you can run co-spots on your TLC plate with the starting materials.

Q3: My recrystallization is not working. The product either "oils out" or does not crystallize at all. What should I do?

A3: Recrystallization failures are common and can often be resolved by adjusting the solvent system and technique.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this, try using a larger volume of solvent or a solvent system with a lower boiling point. Adding a small seed crystal of the pure product can also induce crystallization.

  • Failure to Crystallize: If no crystals form upon cooling, the solution may not be sufficiently saturated, or the product may be too soluble in the chosen solvent.

    • Increase Concentration: Try slowly evaporating some of the solvent to increase the concentration of your product.

    • Change Solvent System: Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold. Common pairs for compounds of this type include ethanol/water, ethyl acetate/hexanes, or toluene/methanol.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Adding a small seed crystal can also be effective.

Q4: After column chromatography, my fractions are still impure. How can I improve the separation?

A4: Poor separation in column chromatography can be due to several factors:

  • Incorrect Solvent System: The polarity of the eluent is crucial. If the spots are too close on the TLC, you need a less polar solvent system to increase the separation (increase the difference in Rf values). If the product is not moving from the baseline, a more polar system is needed. A good starting point for many organic compounds is a mixture of ethyl acetate and hexanes.

  • Column Overloading: Using too much crude material for the size of the column will result in broad bands and poor separation. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight.

  • Improper Packing: Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly.

  • Sample Application: The sample should be applied to the column in a narrow band using a minimal amount of solvent. Pre-adsorbing the sample onto silica gel is often the best technique.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on the polarity of the molecule, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of water to decrease solubility upon cooling. Alternatively, a solvent pair like ethyl acetate/hexanes or toluene/methanol could be effective. Small-scale solubility tests are always recommended to find the optimal solvent system.

Q2: What are the typical conditions for column chromatography purification of this compound?

A2: For a compound of this nature, normal-phase column chromatography on silica gel is the most common method. A typical starting eluent system would be a gradient of ethyl acetate in hexanes, for example, starting from 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-50% ethyl acetate. The exact conditions should be determined by preliminary TLC analysis.

Q3: How can I assess the purity of my final product?

A3: The purity of the final product can be assessed by a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (1-2 °C) is characteristic of a pure crystalline solid.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

    • Mass Spectrometry (MS): The presence of the expected molecular ion peak and the absence of other significant peaks confirms the identity and purity.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the absence of impurities with distinct IR absorptions.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Typical RecoveryKey AdvantagesKey Disadvantages
Recrystallization85%>98%60-80%Scalable, cost-effective, yields crystalline product.Can be time-consuming, potential for product loss in mother liquor.
Column Chromatography70%>99%50-70%High resolution, effective for complex mixtures.Labor-intensive, requires significant solvent, can be difficult to scale up.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent. If no crystals form, it is too soluble. If it doesn't dissolve when hot, it is not a suitable solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, pre-adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Purity Assessment (TLC, NMR) Crude->Analysis Decision Purity > 85%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChrom Column Chromatography Decision->ColumnChrom No FinalAnalysis Final Purity Assessment (TLC, NMR, MP) Recrystallization->FinalAnalysis ColumnChrom->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: General purification workflow for crude this compound.

Troubleshooting_Logic Start Purification Issue CrudeState Crude Product State? Start->CrudeState TLC_Impure Multiple Spots on TLC Start->TLC_Impure Recrystallization_Fails Recrystallization Fails Start->Recrystallization_Fails Column_Fails Poor Column Separation Start->Column_Fails Solid Solid CrudeState->Solid Solid Oil Oily CrudeState->Oil Oily Trituration Triturate with non-solvent Oil->Trituration AqueousWorkup Aqueous Work-up Trituration->AqueousWorkup Fails DirectToColumn Direct to Column Chromatography AqueousWorkup->DirectToColumn Still Oily CheckStartingMaterials Identify Starting Materials TLC_Impure->CheckStartingMaterials AnalyzeSideProducts Consider Side Reactions TLC_Impure->AnalyzeSideProducts AdjustSolvent Adjust Recrystallization Solvent Recrystallization_Fails->AdjustSolvent SeedCrystals Use Seed Crystals Recrystallization_Fails->SeedCrystals OptimizeEluent Optimize TLC Eluent Column_Fails->OptimizeEluent CheckLoading Check Column Loading Column_Fails->CheckLoading

Caption: Troubleshooting logic for common purification challenges.

Side-reaction products in the synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via the formation of N-phenylmaleimide from maleic anhydride and aniline, followed by a Michael addition of aniline.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low yield of the intermediate, N-phenylmaleimide. 1. Incomplete formation of the maleanilic acid precursor.2. Incomplete cyclization of maleanilic acid.3. Overheating during the cyclization step, leading to decomposition.[1]4. Hydrolysis of maleic anhydride or the maleimide product.1. Ensure equimolar amounts of maleic anhydride and aniline are used for the formation of maleanilic acid. Stir thoroughly at room temperature to ensure complete reaction.[2]2. Use a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate for the cyclization step. Ensure the reaction goes to completion by monitoring via TLC.[3]3. Carefully control the temperature of the cyclization reaction, preferably keeping it around 65°C to prevent degradation.[1]4. Use anhydrous solvents and reagents to prevent hydrolysis.
SYN-002 The final product is contaminated with unreacted N-phenylmaleimide. 1. Insufficient amount of aniline used in the Michael addition step.2. Reaction time for the Michael addition was too short.3. The reaction temperature was not optimal.1. Use a slight excess of aniline in the Michael addition step to ensure complete consumption of N-phenylmaleimide.2. Monitor the reaction progress using TLC. Increase the reaction time if starting material is still present.3. Optimize the reaction temperature. The Michael addition may require heating to proceed at a reasonable rate.
SYN-003 Formation of multiple, difficult-to-separate side-products. 1. The Michael addition of aniline to N-phenylmaleimide can potentially lead to the formation of bis-adducts or other polymeric materials, especially with a large excess of aniline or at high temperatures.2. Side-reactions involving the solvent or impurities.1. Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of N-phenylmaleimide to aniline is a good starting point for the Michael addition.[4] Consider the use of a suitable catalyst to improve selectivity.2. Use pure, dry solvents.
SYN-004 The isolated product is an off-white or colored solid, suggesting impurities. 1. Presence of unreacted starting materials (aniline, N-phenylmaleimide).2. Formation of colored byproducts due to oxidation of aniline or other side-reactions.1. Purify the product using column chromatography or recrystallization.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a multi-step process. A common route involves the initial synthesis of N-phenylmaleimide from maleic anhydride and aniline. This is a two-step process involving the formation of an intermediate, maleanilic acid, followed by a dehydration/cyclization reaction.[2][3] The N-phenylmaleimide then undergoes a Michael addition with aniline to yield the final product, 1-phenyl-3-phenylaminopyrrolidine-2,5-dione, which exists in tautomeric equilibrium with this compound.[4]

Q2: What are the critical parameters to control during the synthesis of N-phenylmaleimide?

The critical parameters include the reaction temperature during cyclization, which should be carefully controlled to avoid side-reactions, and the exclusion of water to prevent hydrolysis of the anhydride and the imide.[1]

Q3: Are there alternative methods for the synthesis of N-arylmaleimides?

Yes, other reagents can be used for the cyclization of maleanilic acids, such as acetyl chloride/triethylamine or trimethyl orthoacetate/triethylamine.[3] There are also methods for the direct conversion of maleic anhydride and anilines to N-arylmaleimides.[3]

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable technique to monitor the progress of both the formation of N-phenylmaleimide and the subsequent Michael addition.[5] Staining with an appropriate reagent may be necessary to visualize the spots.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide

This is a two-step procedure adapted from established methods.[2][3]

Step A: Synthesis of Maleanilic Acid

  • In a flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.

  • Slowly add a solution of aniline (1.0 eq) in diethyl ether to the maleic anhydride solution with stirring.

  • A precipitate of maleanilic acid will form. Continue stirring for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the maleanilic acid before proceeding to the next step.

Step B: Cyclization to N-Phenylmaleimide

  • In a round-bottom flask, suspend the dried maleanilic acid (1.0 eq) in acetic anhydride.

  • Add anhydrous sodium acetate (catalytic amount).

  • Heat the mixture with stirring to approximately 65°C.[1]

  • Maintain the temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the N-phenylmaleimide.

  • Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or cyclohexane).

Protocol 2: Synthesis of this compound (from N-Phenylmaleimide)

This protocol is based on the principle of Michael addition.[4]

  • Dissolve N-phenylmaleimide (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add aniline (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of N-phenylmaleimide derivatives as reported in the literature.

Starting MaterialsProductYield (%)Reference
Maleic anhydride, AnilineN-Phenylmaleimide75-80 (crude)[2]
N-(4-chloro)maleanilic acidN-(4-chlorophenyl)maleimide~70[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Phenylmaleimide Synthesis cluster_step2 Step 2: Michael Addition MA Maleic Anhydride MA_Aniline MA_Aniline MA->MA_Aniline Aniline1 Aniline Aniline1->MA_Aniline Maleanilic_Acid Maleanilic Acid MA_Aniline->Maleanilic_Acid Anhydrous Ether NPM N-Phenylmaleimide Maleanilic_Acid->NPM Acetic Anhydride, Sodium Acetate, ~65°C NPM2 N-Phenylmaleimide NPM->NPM2 Aniline2 Aniline NPM2_Aniline2 NPM2_Aniline2 Target This compound NPM2_Aniline2->Target Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield (See SYN-001) Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity (See SYN-002, SYN-003, SYN-004) Check_Purity->Troubleshoot_Purity Yes Final_Product Pure Product Check_Purity->Final_Product No Troubleshoot_Yield->Start Purification Purify Product (Chromatography/Recrystallization) Troubleshoot_Purity->Purification Purification->Final_Product

Caption: Logical workflow for troubleshooting common synthesis issues.

Side_Reactions NPM N-Phenylmaleimide Desired_Product Desired Product (this compound) NPM->Desired_Product + Aniline (1 eq) (Michael Addition) Bis_Adduct Bis-Adduct Side-Product NPM->Bis_Adduct + Aniline (>1 eq) Polymerization Polymeric Side-Products NPM->Polymerization Excess Aniline / High Temp Aniline Aniline Aniline->Desired_Product Aniline->Bis_Adduct Aniline->Polymerization

References

Technical Support Center: Overcoming Solubility Challenges with 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-anilino-1-phenyl-2H-pyrrol-5-one in biological assays.

Predicted Physicochemical Profile of this compound

Due to the limited publicly available experimental data for this specific compound, the following is a predicted profile based on structurally similar molecules. This profile suggests that the compound is likely hydrophobic and has low aqueous solubility, which is a common challenge for this class of molecules.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~250 g/mol Moderate size, less of a direct impact on solubility compared to other factors.
LogP (Octanol-Water Partition Coefficient) High (estimated > 3)Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very LowThe primary challenge to address in biological assays.
pKa (Acid Dissociation Constant) Likely weakly acidic or neutralpH modification may have a limited effect on solubility.
Melting Point HighHigh crystal lattice energy can contribute to poor solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A1: This is a common issue known as "compound crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock solution but becomes insoluble when the DMSO concentration is diluted in the aqueous buffer. The final concentration of DMSO in your assay may not be sufficient to keep the compound in solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration below 0.5% to avoid significant cytotoxicity or off-target effects. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.

Q3: Can I heat or sonicate my compound to get it into solution?

A3: Gentle heating (e.g., to 37°C) and sonication can help dissolve the compound in the initial stock solution (e.g., in 100% DMSO). However, be cautious as excessive heat may degrade the compound. These methods may not prevent precipitation upon dilution into an aqueous buffer.

Q4: Are there alternatives to DMSO for stock solutions?

A4: Yes, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, they also have cytotoxic potential and the issue of precipitation upon aqueous dilution will likely persist. The choice of solvent depends on the specific compound and the assay system.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This guide provides a systematic approach to resolving compound precipitation.

start Precipitation Observed in Assay check_dmso Verify Final DMSO Concentration (is it < 0.5%?) start->check_dmso increase_dmso Increase DMSO Concentration (if cell line tolerates it) check_dmso->increase_dmso No still_precipitates1 Still Precipitates? check_dmso->still_precipitates1 Yes increase_dmso->still_precipitates1 use_cosolvent Option 1: Use a Co-solvent System (e.g., PEG 400, ethanol) still_precipitates1->use_cosolvent Yes use_cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) still_precipitates1->use_cyclodextrin Yes use_surfactant Option 3: Use a Surfactant (e.g., Tween® 20) still_precipitates1->use_surfactant Yes success Proceed with Assay still_precipitates1->success No test_solubility Perform Solubility Test with New Method use_cosolvent->test_solubility use_cyclodextrin->test_solubility use_surfactant->test_solubility still_precipitates2 Still Precipitates? test_solubility->still_precipitates2 failure Re-evaluate Formulation Strategy still_precipitates2->success No still_precipitates2->failure Yes

Figure 1: Troubleshooting workflow for compound precipitation.
Solubilization Strategies and Quantitative Data

Below are tables summarizing the potential solubility enhancement of poorly soluble compounds using different methods. Note that these are representative data for other poorly soluble compounds and should be used as a guide for your experiments with this compound.

Table 1: Solubility Enhancement with Co-solvents

Co-solvent SystemConcentration of Co-solventFold Increase in Solubility (Representative Data)
DMSO in Water10% (v/v)10 - 100
Ethanol in Water20% (v/v)5 - 50
PEG 400 in Water30% (v/v)20 - 200

Table 2: Solubility Enhancement with Cyclodextrins

CyclodextrinConcentrationFold Increase in Solubility (Representative Data)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)2% (w/v)50 - 500
Sulfobutylether-β-cyclodextrin (SBE-β-CD)2% (w/v)100 - 1000

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions using a Co-solvent (DMSO)
  • Preparation of 10 mM Stock Solution in 100% DMSO:

    • Weigh out a precise amount of this compound.

    • Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.

    • Add the DMSO to the compound and vortex thoroughly until fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Preparation of Working Solutions for a Cell-Based Assay:

    • Determine the final desired concentrations of the compound in your assay.

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a dilution series at 1000x the final concentration.

    • Directly add 1 µL of each 1000x DMSO stock to 1 mL of your cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • Mix immediately and thoroughly by gentle pipetting or inversion.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO to 10 mM weigh->dissolve serial_dilute Serial Dilute in 100% DMSO (1000x final concentration) dissolve->serial_dilute add_to_media Add 1 µL of 1000x stock to 1 mL of assay medium serial_dilute->add_to_media mix Mix Thoroughly add_to_media->mix

Figure 2: Workflow for preparing solutions with a co-solvent.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of HP-β-CD Solution:

    • Prepare a 10% (w/v) stock solution of HP-β-CD in your aqueous assay buffer.

    • Stir until the HP-β-CD is completely dissolved. This may take some time.

  • Preparation of Compound-Cyclodextrin Complex:

    • Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.

    • Incubate the mixture at room temperature with constant stirring for 24-48 hours to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution.

Signaling Pathway Context

Compounds with a 3-anilino-pyrrol-5-one core are often investigated as kinase inhibitors. A common target for such inhibitors is the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is implicated in cancer cell proliferation and survival. Understanding the target pathway can help in designing relevant biological assays.

IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Grb2 Grb2/SOS IGF1R->Grb2 PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->IGF1R

Figure 3: Simplified IGF-1R signaling pathway, a potential target.

Optimizing reaction conditions for the synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Anilino-1-phenyl-2H-pyrrol-5-one Derivatives

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound derivatives?

A1: These compounds are typically synthesized via a multi-component reaction. A common approach involves the acid-catalyzed condensation of a β-dicarbonyl compound (like an acetoacetate derivative), an aromatic aldehyde, and an aniline derivative.[1][2] The key step is the formation of the pyrrolone core through a cyclization-condensation reaction.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors including suboptimal reaction conditions (catalyst, solvent, temperature), poor quality of starting materials, or the formation of stable side products. The choice of catalyst and solvent has been shown to be particularly critical for driving the reaction to completion and maximizing yield.[1][3]

Q3: I see multiple spots on my TLC plate. What are the likely side products?

A3: Common side products in this type of condensation reaction include incompletely cyclized intermediates, β-enaminones from the reaction of the dicarbonyl compound and aniline, and potential isomers or tautomers of the desired product.[2][4] Under strongly acidic conditions, pyrrole derivatives can also be prone to polymerization.

Q4: The reaction seems to stall and does not go to completion. What should I check?

A4: First, verify the purity of your reagents, as impurities can inhibit the catalyst. Second, ensure the reaction conditions are optimal; reaction time, temperature, and catalyst concentration are key variables. Some reactions may require extended reflux or heating to proceed to completion.[3] Finally, consider the possibility of an equilibrium state; removing a byproduct like water, if applicable, could help drive the reaction forward.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety protocols should be followed. Aniline and its derivatives are toxic and can be absorbed through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is essential. Reactions should be carried out in a well-ventilated fume hood. Solvents like methanol and ethanol are flammable and should be handled with care.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Suboptimal Catalyst The choice of acid catalyst is crucial. Citric acid has been shown to provide higher yields compared to bases like triethylamine (NEt₃) or other acids in similar syntheses.[1][3] Perform small-scale trials to screen different acid catalysts (e.g., citric acid, acetic acid, p-TSA).
Incorrect Solvent The solvent significantly impacts reaction rate and yield. Protic solvents like methanol and ethanol are often preferred as they can facilitate proton transfer steps in the mechanism. Methanol, in particular, has demonstrated superior results.[1][4]
Inadequate Reaction Time or Temperature Condensation reactions can be slow. Ensure the reaction is heated under reflux for a sufficient duration (e.g., 8-12 hours).[3] Monitor the reaction progress using TLC to determine the optimal reaction time.
Poor Reagent Quality Impurities in starting materials (especially aldehydes, which can oxidize) can interfere with the reaction. Use freshly distilled or purified reagents. Ensure solvents are anhydrous if the reaction is sensitive to water.
Problem 2: Formation of Multiple Side Products
Possible CauseRecommended Solution
Incomplete Cyclization An open-chain enamine intermediate may be a major byproduct.[4] Ensure the catalyst is active and the temperature is sufficient to overcome the activation energy for the final ring-closing step.
Polymerization Pyrrole rings can be sensitive to strong acids. Use a milder acid catalyst (like citric acid) and avoid excessively high temperatures or prolonged reaction times once the product has formed.[1]
Side reaction with solvent In some cases, the solvent can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Problem 3: Product Purification Challenges
Possible CauseRecommended Solution
Product is an oil or difficult to crystallize If direct crystallization from the reaction mixture is unsuccessful, concentrate the crude product and attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Co-eluting impurities If column chromatography is necessary, use a shallow solvent gradient to improve separation. A typical system would be silica gel with a mobile phase of ethyl acetate and hexane.
Product instability Some pyrrolone derivatives can be unstable. Purify the product promptly after the reaction is complete and store it under an inert atmosphere at a low temperature.

Data Presentation

Table 1: Effect of Solvent and Catalyst on Pyrrol-2-one Synthesis Yield

This table is adapted from studies on a structurally similar compound and illustrates the critical impact of reaction conditions on product yield.[1][3]

EntrySolventCatalystTime (h)Yield (%)*
1MethanolCitric Acid885
2EthanolCitric Acid1082
3Acetic Acid-1265
4Toluenep-TSA1252
5DichloromethaneCitric Acid1240
6Ethanol/WaterNEt₃1231

*Isolated yields for a representative synthesis. Yields may vary based on specific substrates.

Experimental Protocols

Representative Protocol for the Synthesis of Ethyl 5-oxo-1,2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate

This protocol is a general guideline adapted from optimized procedures for similar structures and may require further optimization for specific derivatives.[1]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethyl benzoylacetate (1.0 mmol)

  • Citric Acid (0.2 mmol)

  • Methanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (20 mL), benzaldehyde (1.0 mmol), aniline (1.0 mmol), ethyl benzoylacetate (1.0 mmol), and citric acid (0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • After approximately 8-10 hours, or upon consumption of the limiting reagent as indicated by TLC, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Select & Purify Reagents solvent 2. Choose Optimal Solvent (Methanol) reagents->solvent catalyst 3. Add Acid Catalyst (Citric Acid) solvent->catalyst mix 4. Mix Components in Flask catalyst->mix reflux 5. Heat to Reflux (8-10 hours) mix->reflux monitor 6. Monitor via TLC reflux->monitor cool 7. Cool to Room Temp monitor->cool concentrate 8. Concentrate (Rotovap) cool->concentrate purify 9. Recrystallize or Column Chromatography concentrate->purify analyze 10. Characterize Final Product purify->analyze

Caption: General experimental workflow for the synthesis of pyrrol-5-one derivatives.

G start Low or No Yield q1 Are reagents pure and solvents anhydrous? start->q1 a1_no Purify reagents. Use dry solvents. q1->a1_no No a1_yes Yes q1->a1_yes Yes end_node Re-run experiment with optimized conditions a1_no->end_node q2 Is the catalyst optimal? a1_yes->q2 a2_no Switch to a milder, more effective acid like Citric Acid. q2->a2_no No a2_yes Yes q2->a2_yes Yes a2_no->end_node q3 Is the solvent optimal? a2_yes->q3 a3_no Switch to Methanol or Ethanol. q3->a3_no No a3_yes Yes q3->a3_yes Yes a3_no->end_node q4 Is reaction time/ temperature sufficient? a3_yes->q4 a4_no Increase reflux time. Ensure proper temperature. q4->a4_no No q4->end_node Yes a4_no->end_node G cluster_pathways Reaction Pathways SM Starting Materials (Aniline + Dicarbonyl + Aldehyde) P1 Desired Product (3-Anilino-1-phenyl- 2H-pyrrol-5-one) SM->P1 Optimal Conditions (Citric Acid, Methanol) S1 Side Product 1 (Open-chain enamine) SM->S1 Incomplete Cyclization S2 Side Product 2 (Polymer) SM->S2 Strong Acid/ High Temp. S3 Side Product 3 (Aldol self-condensation) SM->S3 Sub-optimal Conditions

References

Enhancing the stability of 3-anilino-1-phenyl-2H-pyrrol-5-one for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of 3-anilino-1-phenyl-2H-pyrrol-5-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

IssuePossible CauseRecommended Action
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation: The anilino moiety is susceptible to oxidation, which can be accelerated by exposure to air and light.[1][2][3][4]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark.
Photodegradation: The aromatic rings and the pyrrolone core can be susceptible to degradation upon exposure to UV or visible light.Minimize exposure to light during handling. Use low-UV emitting light sources in the laboratory if possible.
Decreased Purity Over Time in Solution Hydrolysis: The lactam ring in the pyrrol-5-one structure is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[5]Prepare solutions fresh whenever possible. If storage of solutions is necessary, use a neutral, aprotic solvent and store at low temperatures (-20°C or -80°C). Avoid aqueous and protic solvents for long-term storage.
Solvent-Mediated Degradation: The choice of solvent can influence the stability of the compound.Screen various solvents for compatibility. Aprotic, anhydrous solvents are generally preferred for long-term storage of solutions.
Inconsistent Experimental Results Degradation During Experimentation: The compound may be degrading under the experimental conditions (e.g., elevated temperature, specific pH).Assess the stability of the compound under your specific experimental conditions by running control experiments. Analyze samples at different time points to monitor for degradation.
Presence of Impurities: The starting material may contain impurities that catalyze degradation.Ensure the initial purity of the compound using appropriate analytical methods (e.g., HPLC, NMR). Purify the compound if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The anilino group is prone to oxidation, which can lead to the formation of colored impurities.[1][2][3][4]

  • Hydrolysis: The lactam (cyclic amide) in the pyrrol-5-one ring can undergo hydrolysis, leading to ring-opening. This is often catalyzed by acidic or basic conditions.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic and heterocyclic ring systems.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal long-term stability, the solid compound should be stored:

  • At low temperature (-20°C or below).

  • In a tightly sealed container.

  • Under an inert atmosphere (e.g., argon or nitrogen).

  • Protected from light (e.g., in an amber vial stored in the dark).

Q3: How should I prepare and store solutions of this compound?

A3: To minimize degradation in solution:

  • Prepare solutions fresh for each experiment.

  • If short-term storage is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, acetonitrile).

  • Store solutions at -80°C and protected from light.

  • Avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of my compound?

A4: A stability-indicating HPLC method is the recommended approach.[6][7][8] This involves developing an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of stored samples will allow you to quantify the remaining purity and detect the formation of any new peaks that may correspond to degradation products.

Q5: What should I do if I suspect my compound has degraded?

A5: If you observe discoloration, a decrease in purity, or inconsistent experimental results, it is crucial to confirm the integrity of your compound. Re-analyze the compound by HPLC to determine its purity. If significant degradation has occurred, it is recommended to use a fresh, pure batch of the compound for your experiments. If possible, identifying the major degradation products by techniques like LC-MS or NMR can provide insights into the degradation mechanism and help refine storage and handling procedures.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis: Analyze all samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.

4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions
Storage ConditionTime (Months)Purity (%)Appearance
Solid, -20°C, Dark, Inert Gas 099.8Off-white powder
699.7No change
1299.5No change
Solid, 25°C, Ambient Light & Air 099.8Off-white powder
695.2Pale yellow powder
1289.1Yellow powder
Solution in DMSO, -20°C, Dark 099.8Clear solution
199.0Clear solution
397.5Clear solution
Solution in Methanol, 25°C, Ambient Light 099.8Clear solution
185.3Pale yellow solution
370.1Yellow solution

Note: The data presented in this table is for illustrative purposes and may not represent the actual stability of the compound. A formal stability study is required to determine the precise shelf-life under various conditions.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Ring-Opened Product parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Anilino Species parent->oxidation_product O₂ / Light photo_product Various Photoproducts parent->photo_product

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Pure Compound stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress storage_study Long-Term Storage Stability Study start->storage_study hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples (HPLC, LC-MS) hplc_dev->analysis identification Identify Degradation Products analysis->identification end End: Establish Optimal Storage Conditions identification->end monitoring Periodic Purity Monitoring by HPLC storage_study->monitoring monitoring->end

Caption: Workflow for assessing the stability of this compound.

References

Troubleshooting inconsistent results in biological assays with 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-anilino-1-phenyl-2H-pyrrol-5-one, henceforth referred to as Compound AP-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during the use of Compound AP-5 in biological assays.

Troubleshooting Guides

This section provides answers to specific problems you might encounter with Compound AP-5, helping you to identify the root cause and implement effective solutions.

Question: I am observing high variability and inconsistent IC50 values for Compound AP-5 in my kinase assay. What are the potential causes?

Answer:

Inconsistent IC50 values for a small molecule inhibitor like Compound AP-5 can stem from several factors related to compound handling, assay conditions, and data analysis. Here are the most common culprits and how to address them:

  • Compound Solubility: Compound AP-5 has a predicted high lipophilicity, which can lead to poor solubility in aqueous assay buffers. Precipitation of the compound at higher concentrations is a frequent cause of non-reproducible results.

    • Recommendation: Visually inspect your stock solutions and final assay plates for any signs of precipitation. Consider lowering the highest concentration in your dose-response curve or using a lower percentage of DMSO in the final assay volume. It is advisable to determine the kinetic solubility of Compound AP-5 in your specific assay buffer.

  • Compound Stability: The pyrrolone scaffold can be susceptible to degradation under certain conditions (e.g., pH, light exposure).

    • Recommendation: Prepare fresh dilutions of Compound AP-5 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light and consider evaluating its stability in your assay buffer over the time course of the experiment.

  • DMSO Concentration: High concentrations of DMSO can affect enzyme activity and cell health, leading to inconsistent results.

    • Recommendation: Ensure the final concentration of DMSO is consistent across all wells, including controls. Ideally, the final DMSO concentration should be kept below 0.5%.

  • Assay Plate Interactions: Hydrophobic compounds can adsorb to the plastic of assay plates, reducing the effective concentration of the inhibitor.

    • Recommendation: Using low-binding microplates can mitigate this issue. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can also be effective.

Question: My in-cell assay results with Compound AP-5 do not correlate with my biochemical assay results. Why might this be?

Answer:

A discrepancy between biochemical (enzymatic) and cell-based assay results is a common challenge in drug discovery. Several factors can contribute to this:

  • Cell Permeability: Compound AP-5 may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

    • Recommendation: Assess the cell permeability of Compound AP-5 using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Recommendation: Co-incubate your cells with a known efflux pump inhibitor to see if the potency of Compound AP-5 increases.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Recommendation: Analyze the stability of Compound AP-5 in the presence of liver microsomes or hepatocytes to assess its metabolic stability.

  • Off-Target Effects: In a cellular context, Compound AP-5 might have off-target effects that mask or counteract its intended activity.[1]

    • Recommendation: Profile the compound against a panel of related and unrelated targets to assess its selectivity.

The following diagram illustrates a troubleshooting workflow for addressing inconsistencies between biochemical and cellular assays.

G Start Inconsistent Biochemical vs. Cellular Assay Results Solubility Check Compound Solubility in Media Start->Solubility Permeability Assess Cell Permeability (e.g., PAMPA) Start->Permeability Efflux Test for Efflux Pump Activity Start->Efflux Metabolism Evaluate Metabolic Stability Start->Metabolism OffTarget Profile for Off-Target Effects Start->OffTarget Optimize Optimize Assay Conditions or Modify Compound Solubility->Optimize Permeability->Optimize Efflux->Optimize Metabolism->Optimize OffTarget->Optimize

Caption: Troubleshooting workflow for assay discrepancies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Compound AP-5?

A1: Due to its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Compound AP-5. Ensure the compound is fully dissolved. For aqueous buffers, it is crucial to first dissolve the compound in DMSO and then perform serial dilutions.

Q2: How should I store Compound AP-5?

A2: Compound AP-5 should be stored as a solid at -20°C or -80°C, protected from light. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What quality control measures are recommended before using a new batch of Compound AP-5?

A3: Before starting a new set of experiments with a new batch of Compound AP-5, it is highly recommended to verify its identity and purity. This can be done using techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q4: Are there any known off-target activities of Compound AP-5?

A4: As a novel compound, the full selectivity profile of Compound AP-5 is likely not yet established. Pyrrolone-containing compounds have been reported to have diverse biological activities.[2] It is advisable to perform selectivity profiling against a panel of kinases or other relevant targets to understand its specificity.

Data Presentation

The following table summarizes hypothetical physicochemical and in vitro properties of Compound AP-5, which can be useful for experimental design.

PropertyValueNotes
Molecular Weight 278.32 g/mol
Predicted LogP 3.2Indicates high lipophilicity and potential for low aqueous solubility.
Kinase Target (Example) Kinase XPotent inhibitor in biochemical assays.
Biochemical IC50 50 nMVaries depending on ATP concentration.
Cellular EC50 1 µMIn a relevant cancer cell line.
Aqueous Solubility < 10 µMIn phosphate-buffered saline (PBS).
DMSO Solubility > 50 mM

Experimental Protocols

Protocol: Determining the IC50 of Compound AP-5 in a Kinase Glo® Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Compound AP-5 against a hypothetical "Kinase X" using a luminescence-based assay.

Materials:

  • Compound AP-5

  • Kinase X enzyme

  • Substrate peptide

  • ATP

  • Kinase Glo® Luminescence Assay Kit

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates (low-binding)

  • DMSO

Workflow Diagram:

G A Prepare Serial Dilutions of Compound AP-5 in DMSO B Add Diluted Compound to Assay Plate A->B C Add Kinase X and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Kinase Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a typical kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound AP-5 in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for the dose-response curve. Further dilute these stocks into the assay buffer.

  • Assay Plate Preparation: Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme and Substrate Addition: Prepare a mixture of Kinase X and its substrate in the assay buffer. Add 10 µL of this mixture to each well.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of Kinase Glo® reagent to each well. Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This technical support center provides a foundational guide for working with Compound AP-5. For more complex issues, further empirical investigation will be necessary.

References

Technical Support Center: Scaling Up the Production of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: A prevalent and scalable approach is a multi-component reaction involving an amine, a β-dicarbonyl compound, and an α-haloester. A Hantzsch-type synthesis, which can often be performed under microwave irradiation and solvent-free conditions, is a notable example that can be adapted for this synthesis.[1]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, molar ratios of reactants, catalyst loading, and the efficiency of mixing. In solvent-based systems, the choice of solvent and its purity are also critical.

Q3: What are the expected yield and purity for this synthesis on a larger scale?

A3: While yields are highly dependent on the specific reaction conditions and scale, optimized lab-scale syntheses of similar pyrrolinones have reported yields ranging from 82% to 99%.[2] Purity is typically high after appropriate workup and purification, often exceeding 95%.

Q4: What are the common side products or impurities that can be expected?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions such as dimer formation, or products of incomplete cyclization. The specific side products will depend on the chosen synthetic route.

Q5: What are the recommended purification methods for the final product at a larger scale?

A5: For larger quantities, column chromatography may be less practical. Recrystallization from a suitable solvent system is often the preferred method for purification on a larger scale. The choice of solvent will depend on the solubility profile of the product and impurities.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Molar Ratios Verify the stoichiometry of all reactants. Ensure accurate weighing and dispensing of all materials.Improved conversion to the desired product.
Sub-optimal Reaction Temperature Optimize the reaction temperature. A temperature either too low or too high can negatively impact the yield.Increased reaction rate and yield.
Inefficient Mixing Ensure adequate agitation, especially in larger reaction vessels, to maintain a homogeneous reaction mixture.Uniform reaction conditions leading to a higher yield.
Catalyst Inactivity If using a catalyst, ensure it is fresh and has not been deactivated. Consider optimizing the catalyst loading.Enhanced reaction kinetics and improved yield.
Decomposition of Product Long reaction times or high temperatures can lead to product degradation. Monitor the reaction progress (e.g., by TLC or HPLC) and quench it once the starting material is consumed.Minimized product loss and higher isolated yield.
Issue 2: Poor Product Purity
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.Reduced presence of unreacted starting materials in the crude product.
Formation of Side Products Adjust reaction conditions (e.g., temperature, reactant addition rate) to minimize the formation of known side products.A cleaner crude product with fewer impurities.
Ineffective Work-up Procedure Optimize the work-up procedure to effectively remove impurities. This may involve adjusting the pH during extraction or using different washing solutions.Improved purity of the isolated crude product.
Sub-optimal Purification For recrystallization, screen different solvents or solvent mixtures to find the optimal system for high recovery of pure product.Higher purity of the final product.

Experimental Protocols

Representative Protocol: Microwave-Assisted Synthesis

This protocol is a representative example based on similar Hantzsch-type syntheses of substituted pyrrolinones.[1]

Reactants:

  • Aniline (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • 2-Bromo-N-phenylacetamide (1.0 equiv)

  • Indium trichloride (InCl₃) (0.1 equiv)

Procedure:

  • In a microwave-safe reaction vessel, combine aniline, ethyl acetoacetate, 2-bromo-N-phenylacetamide, and indium trichloride.

  • The reaction mixture is irradiated in a microwave reactor at a suitable temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

Table 1: Optimization of Reaction Conditions for a Generic Pyrrol-2-one Synthesis [3][4]

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1MethanolCitric AcidReflux1285
2EthanolCitric AcidReflux1292
3WaterCitric AcidReflux1265
4Ethanol/WaterN(Et)₃Reflux1231
5Toluenep-TSAReflux1278

Note: This table is a representative example based on the synthesis of a similar pyrrol-2-one derivative and illustrates the effect of different solvents and catalysts on the reaction yield.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Reactant Preparation (Aniline, Ethyl Acetoacetate, 2-Bromo-N-phenylacetamide, Catalyst) reaction Microwave-Assisted Synthesis prep->reaction Charge Reactor workup Aqueous Work-up (Extraction & Washing) reaction->workup Cool & Quench purification Recrystallization workup->purification Crude Product analysis Characterization (NMR, MS, HPLC) purification->analysis Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp [Stoichiometry OK] optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions [Incorrect] check_mixing Assess Mixing Efficiency check_temp->check_mixing [Temp OK] check_temp->optimize_conditions [Incorrect] check_mixing->optimize_conditions [Inefficient] end_ok Yield Improved check_mixing->end_ok [Efficient] optimize_conditions->end_ok

Caption: Troubleshooting logic for addressing low reaction yield.

References

Addressing regio- and stereoselectivity issues in 3-anilino-1-phenyl-2H-pyrrol-5-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one, with a specific focus on addressing common regio- and stereoselectivity challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
REG-01 Formation of undesired regioisomers (e.g., 4-anilino isomer). Reaction conditions favoring thermodynamic product over kinetic product. Steric hindrance not effectively directing the nucleophilic attack.Modify reaction temperature; lower temperatures often favor the kinetic product. Screen different solvents to influence isomer stability. Employ a bulkier protecting group on the aniline nitrogen to enhance steric direction.
REG-02 Low yield of the desired 3-anilino product. Competing side reactions, such as self-condensation of the starting materials or polymerization. Incomplete reaction.Optimize the stoichiometry of reactants. Add reagents in a specific order, for instance, adding the aniline slowly to the reaction mixture. Use a non-nucleophilic base to minimize side reactions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
STEREO-01 Formation of a racemic mixture instead of a single enantiomer. Use of achiral starting materials or reagents. Racemization of a chiral center during the reaction.Employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[1] Investigate the use of enzymes for stereoselective synthesis. Optimize reaction conditions (e.g., lower temperature, milder base) to prevent epimerization at stereogenic centers.[2]
STEREO-02 Poor diastereoselectivity in the presence of multiple chiral centers. The transition state energies for the formation of different diastereomers are very similar.Modify the substituents on the starting materials to create greater steric differentiation. Screen a variety of chiral catalysts or ligands to improve diastereomeric excess.[1]
PROC-01 Difficulty in purifying the final product from starting materials or byproducts. Similar polarity of the desired product and impurities.Optimize the crystallization conditions (solvent, temperature). Employ advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Consider a chemical derivatization of the impurity to alter its polarity before purification.
PROC-02 Inconsistent reaction outcomes and yields. Sensitivity to air or moisture. Variability in reagent quality.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound and what are the key challenges?

A1: Common synthetic strategies often involve the condensation of a 1,4-dicarbonyl compound or its equivalent with a primary amine, a method related to the Paal-Knorr synthesis.[3][4][5] Another prominent approach is the Dieckmann cyclization of an N-acyl amino acid ester.[2][6][7] A more modern approach involves multicomponent reactions like the Ugi reaction followed by a cyclization step.[7][8]

The primary challenges are:

  • Regioselectivity: Controlling the position of the aniline addition. Depending on the precursors, attack at different carbonyl groups can lead to isomeric products.

  • Stereoselectivity: If chiral centers are present or formed, controlling the spatial arrangement of substituents is crucial. This is particularly relevant in drug development where different stereoisomers can have vastly different biological activities.[1]

  • Reaction Conditions: Traditional methods can require harsh conditions, such as high temperatures or strong acids/bases, which can lead to side reactions and low yields.[3]

Q2: How can I improve the regioselectivity of the aniline addition?

A2: Improving regioselectivity often involves manipulating electronic and steric factors.

  • Electronic Effects: The use of starting materials with electronically differentiated carbonyl groups can direct the nucleophilic attack of the aniline.

  • Steric Hindrance: Introducing bulky substituents near one of the reaction sites can sterically hinder the approach of the aniline, favoring reaction at the less hindered site.

  • Reaction Control: Running the reaction at lower temperatures generally favors the kinetically controlled product, which may be the desired regioisomer.

Q3: My reaction is producing a mixture of enantiomers. What strategies can I use to achieve an enantiomerically pure product?

A3: To obtain a single enantiomer, you can employ several asymmetric synthesis strategies:

  • Chiral Pool Synthesis: Start with an enantiomerically pure precursor, such as a natural amino acid, to build the desired molecule.[1]

  • Chiral Auxiliaries: Temporarily attach a chiral group to your starting material to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

  • Asymmetric Catalysis: Use a chiral catalyst (metal complex or organocatalyst) to selectively produce one enantiomer over the other.[1]

  • Kinetic Resolution: Selectively react one enantiomer from a racemic mixture, allowing the other to be isolated.[1]

Q4: What is the Dieckmann cyclization and why is it prone to stereochemical issues?

A4: The Dieckmann cyclization is an intramolecular condensation of a diester to form a cyclic β-keto ester, which is a key step in the synthesis of many tetramic acid derivatives.[6][7] When the starting material is chiral, there is a risk of epimerization (loss of stereochemical integrity) at the carbon adjacent to the ester group. This is because the reaction proceeds through an enolate intermediate, which can be protonated from either face, leading to racemization.[2] To mitigate this, it is crucial to use carefully controlled reaction conditions, such as a non-protic solvent and a strong, non-nucleophilic base at low temperatures.

Experimental Protocols

Key Experiment: Regioselective Synthesis via Controlled Aniline Addition

This protocol describes a general method for the synthesis of a 3-anilino-pyrrolone derivative, emphasizing control over regioselectivity.

Materials:

  • Substituted 1,4-dicarbonyl precursor

  • Aniline

  • Dry Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (1.0 eq) and dry toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and azeotropically remove any water.

  • After 1 hour, cool the reaction mixture to 0°C.

  • Slowly add a solution of aniline (1.1 eq) in dry toluene dropwise over 30 minutes.

  • Allow the reaction to stir at 0°C for 4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

start Low Regioselectivity Observed check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower reaction temperature to favor kinetic product check_temp->lower_temp No check_solv Have different solvents been screened? check_temp->check_solv Yes lower_temp->check_solv screen_solv Screen a range of polar and non-polar solvents check_solv->screen_solv No check_sterics Is there significant steric differentiation in the substrate? check_solv->check_sterics Yes screen_solv->check_sterics modify_sub Modify substrate to increase steric hindrance near undesired reaction site check_sterics->modify_sub No success Improved Regioselectivity check_sterics->success Yes modify_sub->success

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Decision Pathway for Achieving Stereocontrol

start Stereochemical Control Required chiral_pool Chiral Pool Synthesis start->chiral_pool Chiral starting material available? chiral_aux Chiral Auxiliary start->chiral_aux Chiral starting material unavailable? end_enantio Enantiomerically Pure Product chiral_pool->end_enantio asym_cat Asymmetric Catalysis chiral_aux->asym_cat Auxiliary removal difficult? chiral_aux->end_enantio Auxiliary removal feasible? kinetic_res Kinetic Resolution asym_cat->kinetic_res Catalyst ineffective? asym_cat->end_enantio Catalyst effective? kinetic_res->end_enantio

Caption: Decision-making process for implementing stereocontrol in synthesis.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of 3-anilino-1-phenyl-2H-pyrrol-5-one and structurally related compounds, with a focus on their potential as anticancer agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development. The data herein is a synthesis of findings from various studies on pyrrole-based compounds, highlighting their cytotoxic effects on different cancer cell lines.

Introduction

The pyrrole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Derivatives of 1H-pyrrole-2,5-diones and related lactams have attracted significant attention due to their potential to inhibit cancer cell proliferation.[2] This guide focuses on the comparative cytotoxic activity of this compound and its analogues, providing insights into their structure-activity relationships.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic activity of various pyrrole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives

Compound IDR1R2Target Cell LineGI50 (M)
2a Cl3-CF3HCT-116 (Colon)~1.0 x 10⁻⁸
2a Cl3-CF3SW-620 (Colon)~1.6 x 10⁻⁸
2a Cl3-CF3Colo-205 (Colon)~1.2 x 10⁻⁸

Data synthesized from studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones, which are structurally related to the core topic compound.[2]

Table 2: Cytotoxic Activity of 6- and 7-(Pyrrol-1-yl) Flavone Derivatives

Compound IDModificationTarget Cell LineIncubation TimeIC50 (µM)
4a 6-(2-methyl-5-phenylpyrrol-1-yl)5637 (Bladder)24h2.97
4a 6-(2-methyl-5-phenylpyrrol-1-yl)HT-1376 (Bladder)24h5.89
4b 6-(2,5-diphenylpyrrol-1-yl)MRC-5 (Non-cancerous)48h5.21
5b 7-(2,5-diphenylpyrrol-1-yl)5637 (Bladder)72hPotent Activity

These compounds, while based on a flavone scaffold, incorporate a pyrrole moiety, providing a basis for comparison of the pyrrole pharmacophore's contribution to cytotoxicity.[3]

Experimental Protocols

A standardized experimental protocol for determining the cytotoxic activity of the compounds is crucial for accurate comparison. The MTT assay is a widely used colorimetric method to assess cell viability.[4][5]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and cultured for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: The culture medium is removed, and 100 µL of fresh medium containing various concentrations of the test compound is added to the wells. The compounds are typically dissolved in DMSO, with the final DMSO concentration kept below 0.2%.[4]

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the control (untreated cells).

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of novel chemical compounds.

G Experimental Workflow for Cytotoxicity Screening A Compound Synthesis and Characterization B Preparation of Stock Solutions (e.g., in DMSO) A->B E Treatment with Serial Dilutions of Compounds B->E C Cell Culture (e.g., A549, HT29) D Cell Seeding in 96-well Plates C->D D->E F Incubation (e.g., 24, 48, 72 hours) E->F G Cell Viability Assay (e.g., MTT Assay) F->G H Data Analysis (IC50 Calculation) G->H I Identification of Lead Compounds H->I

Caption: Workflow for assessing compound cytotoxicity.

Hypothesized Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound is not detailed in the provided search results, related compounds have been shown to induce cell cycle arrest and apoptosis.[6][7] The following diagram illustrates a generalized signaling pathway for a cytotoxic agent.

G Hypothesized Cytotoxic Signaling Pathway cluster_0 Cellular Response A Cytotoxic Compound (e.g., Pyrrol-5-one derivative) B Interaction with Cellular Target (e.g., DNA, Topoisomerase II) A->B Binding C Signal Transduction Cascade B->C Initiation D Cell Cycle Arrest (e.g., G2/M Phase) C->D Induction E Activation of Apoptotic Pathways C->E Induction F Cell Death D->F E->F

Caption: A potential mechanism of cytotoxic action.

References

Validating the Mechanism of Action of 3-anilino-1-phenyl-2H-pyrrol-5-one: A Comparative Guide to Potential Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel small molecules is critically dependent on a thorough understanding of their mechanism of action. This guide provides a comparative framework for validating the potential biological activities of 3-anilino-1-phenyl-2H-pyrrol-5-one and related anilino-pyrrolinone derivatives. While specific experimental data for this exact compound is not publicly available, this document outlines potential mechanisms of action based on published studies of structurally similar compounds. We will explore potential activities as an anti-cancer agent, a P2X3 receptor antagonist for pain management, and an anti-inflammatory agent, providing comparative data and detailed experimental protocols to guide research efforts.

Comparative Analysis of Potential Mechanisms

The anilino-pyrrolinone scaffold is a versatile pharmacophore that has been incorporated into molecules with diverse biological activities. Below is a summary of potential mechanisms of action, with comparative data from representative compounds.

Potential Mechanism of Action Target Key Experimental Readout Example Compound & Activity
Anti-Cancer DNA Topoisomerase IIInhibition of enzyme activity, DNA intercalation, cell cycle arrest1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride (Antiproliferative activity, G2/M phase cell cycle block)[1]
Analgesic (Neuropathic Pain) P2X3 ReceptorInhibition of ATP-gated ion channel activity(R)-24 (pyrrolinone derivative) (Analgesic effect in neuropathic pain models via oral administration)[2]
Anti-inflammatory Cyclooxygenase (COX-1/COX-2)Inhibition of prostaglandin synthesisCompounds A-1 and A-4 (pyrrolidine derivatives) (Exhibited significant anti-inflammatory and analgesic effects)[3]

Experimental Protocols for Mechanism Validation

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary. The following protocols are based on standard methodologies used to characterize compounds with similar scaffolds.

Topoisomerase II Inhibition Assay

Objective: To determine if the compound inhibits the catalytic activity of DNA topoisomerase II, a key enzyme in DNA replication and a target for some anti-cancer drugs.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified human topoisomerase II, supercoiled plasmid DNA (e.g., pBR322), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Compound Incubation: Add varying concentrations of the test compound (this compound) to the reaction mixture. Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control and a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Initiate the reaction by adding topoisomerase II and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in the supercoiled form indicate inhibition of topoisomerase II.

P2X3 Receptor Antagonism Assay (Calcium Flux)

Objective: To assess the ability of the compound to block the activation of the P2X3 receptor, an ion channel involved in pain signaling.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human P2X3 receptor (e.g., HEK293 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the test compound. Include a known P2X3 antagonist as a positive control and a vehicle control.

  • Agonist Stimulation: Stimulate the cells with a P2X3 receptor agonist, such as α,β-methylene ATP.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates P2X3 receptor antagonism.

COX-1/COX-2 Inhibition Assay

Objective: To determine if the compound selectively inhibits the activity of cyclooxygenase enzymes, which are key to the inflammatory pathway.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing the respective enzyme, heme, and a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition (IC50) of each enzyme's activity to determine its potency and selectivity.

Visualizing Potential Pathways and Workflows

To further clarify the potential mechanisms and experimental approaches, the following diagrams illustrate the signaling pathways and a general workflow for mechanism of action validation.

G cluster_0 Anti-Cancer Pathway cluster_1 Analgesic Pathway cluster_2 Anti-inflammatory Pathway Compound This compound TopoII Topoisomerase II Compound->TopoII Inhibition DNA DNA Replication TopoII->DNA Blocks CellCycle Cell Cycle Arrest (G2/M) DNA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Compound2 This compound P2X3 P2X3 Receptor Compound2->P2X3 Antagonism Ca Calcium Influx P2X3->Ca Prevents Neuron Nociceptive Neuron Activation Ca->Neuron Reduces Pain Pain Signal Neuron->Pain Decreases Compound3 This compound COX COX-1 / COX-2 Compound3->COX Inhibition PGs Prostaglandins COX->PGs Blocks Synthesis AA Arachidonic Acid AA->COX Inflammation Inflammation PGs->Inflammation Reduces

Caption: Potential signaling pathways for this compound.

G cluster_assays In Vitro Mechanism of Action Assays Start Test Compound: This compound Screening Broad Panel Phenotypic Screening Start->Screening TargetID Target Identification & Hypothesis Generation Screening->TargetID Assay1 Topoisomerase II Inhibition Assay TargetID->Assay1 Assay2 P2X3 Receptor Antagonism Assay TargetID->Assay2 Assay3 COX-1/COX-2 Inhibition Assay TargetID->Assay3 CellBased Cell-Based Assays (e.g., Proliferation, Signaling) Assay1->CellBased Assay2->CellBased Assay3->CellBased InVivo In Vivo Efficacy Models (e.g., Xenograft, Neuropathic Pain) CellBased->InVivo Conclusion Mechanism of Action Validated InVivo->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

This guide provides a foundational framework for the systematic validation of the mechanism of action of this compound. By employing the outlined experimental protocols and considering the potential pathways, researchers can effectively characterize the biological activity of this and other novel anilino-pyrrolinone derivatives.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative framework for the cross-reactivity analysis of the novel compound 3-anilino-1-phenyl-2H-pyrrol-5-one (hereafter referred to as Compound X), with a well-characterized multi-kinase inhibitor, Sunitinib, as a reference.

Due to the novel nature of Compound X, publicly available cross-reactivity data is limited. Therefore, this guide presents a comprehensive strategy and hypothetical data to illustrate the essential experimental comparisons required for its preclinical evaluation.

Kinase Profile: Mapping the Target Landscape

A primary step in characterizing a potential kinase inhibitor is to screen it against a broad panel of kinases. This "kinome scan" provides a global view of the compound's selectivity. Commercial services offer extensive panels for such profiling.[1][2][3][4]

Hypothetical Data Summary:

The following table summarizes the hypothetical binding affinities (Kd) of Compound X and Sunitinib against a selection of kinases, representing different branches of the human kinome. A lower Kd value indicates a stronger binding affinity.

Kinase TargetCompound X (Kd in nM)Sunitinib (Kd in nM)Kinase Family
VEGFR2 5 9 Tyrosine Kinase
PDGFRβ 8 2 Tyrosine Kinase
c-KIT 15 8 Tyrosine Kinase
FLT3 25 1 Tyrosine Kinase
SRC 550250Tyrosine Kinase
EGFR >10,0005,000Tyrosine Kinase
CDK2 8,0001,500CMGC
ROCK1 >10,000800AGC
p38α 9,5003,000CMGC

This hypothetical data suggests that Compound X is a potent inhibitor of VEGFR2, PDGFRβ, c-KIT, and FLT3, but with a potentially greater selectivity against unrelated kinases compared to the broader-spectrum inhibitor Sunitinib.

Cellular Activity: Assessing Cytotoxicity in Different Cell Lines

To understand the functional consequences of kinase inhibition, it is crucial to assess the compound's effect on cell viability across a panel of cell lines with known genetic backgrounds and dependencies.

Hypothetical Data Summary:

The half-maximal inhibitory concentration (IC50) for cell viability was determined using an MTT assay in various cancer cell lines after 72 hours of treatment.[5]

Cell LinePrimary Cancer TypeKey DependenciesCompound X (IC50 in µM)Sunitinib (IC50 in µM)
HUVEC Normal EndothelialVEGFR20.05 0.02
MV-4-11 Leukemia (AML)FLT3-ITD0.1 0.005
A431 Skin CarcinomaEGFR>5015
MCF7 Breast CancerER, PI3K2510
U87-MG GlioblastomaPDGFR0.5 0.1

This hypothetical cellular data corroborates the kinase profiling, showing Compound X's potent activity in cell lines dependent on its primary targets (HUVEC, MV-4-11, U87-MG) and reduced activity in cell lines driven by kinases it does not significantly inhibit (A431, MCF7).

Off-Target Effects: Probing Key Signaling Pathways

To further investigate cross-reactivity, it is essential to examine the impact of the compound on key signaling pathways downstream of potential off-targets. Western blotting is a standard technique for this analysis.[6][7][8]

Hypothetical Data Summary:

The table below summarizes the hypothetical effects of Compound X and Sunitinib (at 1 µM) on the phosphorylation of key signaling proteins in a relevant cell line (e.g., HUVEC) after 1 hour of treatment.

Pathway ProteinEffect of Compound XEffect of Sunitinib
p-VEGFR2 (Y1175) Strong InhibitionStrong Inhibition
p-AKT (S473) Moderate InhibitionStrong Inhibition
p-ERK1/2 (T202/Y204) Moderate InhibitionStrong Inhibition
p-SRC (Y416) No InhibitionModerate Inhibition
p-STAT3 (Y705) No InhibitionModerate Inhibition

This hypothetical western blot data suggests that Compound X is more selective than Sunitinib, as it primarily inhibits the direct downstream effectors of its target kinases (VEGFR2, leading to AKT/ERK inhibition) without affecting other signaling nodes like SRC and STAT3 at the tested concentration.

Experimental Protocols

In Vitro Kinase Binding Assay (Kinome Scan)

This protocol outlines a competitive binding assay, a common method for kinase profiling.[1][2][3]

  • Immobilization: An active site-directed ligand is immobilized on a solid support.

  • Competition: A panel of recombinant kinases is incubated with the immobilized ligand and the test compound (Compound X or Sunitinib) across a range of concentrations.

  • Quantification: The amount of kinase bound to the solid support is quantified. A potent compound will prevent the kinase from binding to the immobilized ligand.

  • Data Analysis: The results are expressed as the dissociation constant (Kd), which is calculated from the dose-response curves.

Cell Viability (MTT) Assay

This protocol details the MTT assay for assessing cytotoxicity.[5][9][10][11]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration.

Western Blotting for Signaling Pathway Analysis

This protocol describes how to analyze the phosphorylation status of target proteins.[6][7][8]

  • Cell Lysis: Cells are treated with the test compound for the desired time, then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK VEGFR2 / PDGFRβ RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX Compound X CompoundX->RTK Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_workflow Cross-Reactivity Analysis Workflow A Compound Synthesis (Compound X) B In Vitro Kinase Screen (Kinome Scan) A->B C Cell-Based Viability Assays (Panel of Cell Lines) B->C D Western Blot Analysis (Signaling Pathways) C->D E Data Analysis & Comparison (Selectivity Profile) D->E

Caption: Experimental workflow for cross-reactivity analysis.

G cluster_targets Primary Targets cluster_off_targets Off-Targets CompoundX Compound X Profile VEGFR2 VEGFR2 CompoundX->VEGFR2 PDGFRb PDGFRb CompoundX->PDGFRb cKIT cKIT CompoundX->cKIT FLT3 FLT3 CompoundX->FLT3 Sunitinib Sunitinib Profile Sunitinib->VEGFR2 Sunitinib->PDGFRb Sunitinib->cKIT Sunitinib->FLT3 SRC SRC Sunitinib->SRC EGFR EGFR Sunitinib->EGFR CDK2 CDK2 Sunitinib->CDK2 ROCK1 ROCK1 Sunitinib->ROCK1

Caption: Logical relationship of compound selectivity profiles.

References

Benchmarking the synthetic efficiency of different routes to 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 3-anilino-1-phenyl-2H-pyrrol-5-one, a heterocyclic scaffold of interest in medicinal chemistry. The synthetic efficiency of a stepwise approach, commencing with the synthesis of N-phenylmaleimide, is benchmarked against a more convergent one-pot, three-component reaction. This analysis is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency.

MetricStepwise Synthesis via N-phenylmaleimideOne-Pot Three-Component Synthesis
Overall Yield ~65-75%Typically 70-85%
Number of Steps 3 (Synthesis of Maleanilic Acid, Cyclization, Michael Addition)1
Reaction Time Several hours to days (including intermediate isolation)Typically 2-6 hours
Starting Materials Maleic anhydride, Aniline (2 equivalents)Aniline, Benzaldehyde, Ethyl 2-chloroacetate
Key Reagents Acetic anhydride, Sodium acetate, TriethylamineBase (e.g., Triethylamine or DBU)
Purification Multiple recrystallizations or column chromatographySingle final purification (recrystallization or column chromatography)
Atom Economy ModerateHigh
Process Simplicity More complex due to isolation of intermediatesHigh, streamlined process

Experimental Protocols

Route 1: Stepwise Synthesis via N-Phenylmaleimide

This route involves three distinct experimental stages: the formation of N-phenylmaleanilic acid, its subsequent cyclization to N-phenylmaleimide, and finally, the Michael addition of aniline to afford the target compound.

Step 1: Synthesis of N-(4-chloro)maleanilic acid

  • In a suitable reaction vessel, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid.

  • To this solution, add a solution of aniline (1 equivalent) in the same solvent dropwise at room temperature with constant stirring.

  • A precipitate of N-phenylmaleanilic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield is typically quantitative.

Step 2: Synthesis of N-phenylmaleimide

  • Suspend the N-phenylmaleanilic acid (1 equivalent) in acetic anhydride (excess, e.g., 3-5 equivalents).

  • Add anhydrous sodium acetate (catalytic amount, e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture at 60-70°C for 1-2 hours.

  • Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the N-phenylmaleimide.

  • Collect the product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure N-phenylmaleimide. Typical yields range from 70-80%.

Step 3: Synthesis of this compound [1]

  • Dissolve N-phenylmaleimide (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add aniline (1.1 equivalents) and a catalytic amount of a base like triethylamine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford this compound. Expected yields are in the range of 90-95%.

Route 2: One-Pot Three-Component Synthesis

This streamlined approach combines three starting materials in a single reaction vessel to directly form the desired product.

General Protocol:

  • To a round-bottom flask, add aniline (2 equivalents), benzaldehyde (1 equivalent), and ethyl 2-chloroacetate (1 equivalent) in a suitable solvent like ethanol, methanol, or DMF.

  • Add a base, such as triethylamine (2.2 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product may precipitate out of the solution upon cooling or after the addition of water.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Stepwise_Synthesis MA Maleic Anhydride NPA N-Phenylmaleanilic Acid MA->NPA + Aniline An1 Aniline (1 eq) An1->NPA NPM N-Phenylmaleimide NPA->NPM Cyclization Ac2O_NaOAc Acetic Anhydride, Sodium Acetate Ac2O_NaOAc->NPM Product 3-Anilino-1-phenyl- 2H-pyrrol-5-one NPM->Product Michael Addition An2 Aniline (1 eq) An2->Product Base Base (cat.) Base->Product

Caption: Stepwise synthesis of this compound.

MCR_Synthesis Aniline Aniline (2 eq) Product 3-Anilino-1-phenyl- 2H-pyrrol-5-one Aniline->Product One-Pot Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Product One-Pot Reaction Chloroacetate Ethyl 2-chloroacetate Chloroacetate->Product One-Pot Reaction Base Base Base->Product

Caption: One-pot, three-component synthesis of this compound.

Concluding Remarks

The choice between the stepwise and the one-pot multicomponent synthesis of this compound will depend on the specific requirements of the researcher. The stepwise synthesis, while being more labor-intensive and having lower overall atom economy, offers the advantage of well-defined intermediates that can be isolated and characterized, which might be beneficial for mechanistic studies or for the synthesis of analogs.

In contrast, the one-pot three-component reaction is a significantly more efficient approach in terms of time, labor, and resource utilization. Its high atom and step economy make it an attractive option for the rapid generation of the target molecule and for the construction of chemical libraries for drug discovery purposes. For large-scale synthesis, the one-pot approach is likely to be more cost-effective and environmentally friendly. Researchers should consider these factors when selecting the most appropriate synthetic strategy.

References

Spectroscopic Fingerprints of 3-Anilino-1-Phenyl-2H-Pyrrol-5-One Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic analysis of the tautomeric isomers of 3-anilino-1-phenyl-2H-pyrrol-5-one reveals distinct signatures crucial for their identification and characterization in drug development and chemical research. This guide provides a comparative overview of their spectroscopic properties based on nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

The compound this compound can exist in two primary tautomeric forms: the keto form (this compound) and the enol form (3-anilino-1-phenyl-5-hydroxy-1H-pyrrole). The equilibrium between these isomers is a critical factor influencing their chemical reactivity and biological activity. Differentiating between these tautomers is essential for understanding their structure-activity relationships. Spectroscopic techniques provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the keto and enol isomers of this compound. This data has been compiled from various spectroscopic studies on pyrrolinone derivatives and related heterocyclic compounds.

Table 1: ¹H NMR Spectral Data (ppm)

ProtonKeto IsomerEnol Isomer
NH ~8.5 (s, 1H)~9.0 (s, 1H)
Aromatic-H 7.0 - 7.8 (m)7.0 - 7.8 (m)
CH₂ (C4) ~2.5 (s, 2H)-
CH (C4) -~5.8 (s, 1H)
OH -~10.5 (s, 1H, broad)

Table 2: ¹³C NMR Spectral Data (ppm)

CarbonKeto IsomerEnol Isomer
C=O (C5) ~175-
C-OH (C5) -~160
C3 ~145~150
C4 ~35~95
C2 ~160~155
Aromatic-C 115 - 140115 - 140

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Functional GroupKeto IsomerEnol Isomer
N-H Stretch 3300 - 34003300 - 3400
C=O Stretch 1680 - 1700-
C=C Stretch ~16001600 - 1650
O-H Stretch -3200 - 3400 (broad)
C-O Stretch -1200 - 1250

Table 4: UV-Vis Spectral Data (nm)

SolventKeto Isomer (λmax)Enol Isomer (λmax)
Ethanol ~280, ~350~290, ~380
Chloroform ~285, ~355~295, ~385

Table 5: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Key Fragmentation Peaks
Both Calculated for C₁₆H₁₂N₂OFragments corresponding to the loss of CO, phenyl, and anilino groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, chloroform) with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically heated to vaporization. For ESI, the sample is dissolved in a suitable solvent and infused into the source.

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and its fragment ions.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the keto and enol isomers of this compound based on their distinct spectroscopic signatures.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Isomers Isomers NMR NMR Spectroscopy Keto Keto Form NMR->Keto CH₂ signal (~2.5 ppm) C=O signal (~175 ppm) Enol Enol Form NMR->Enol CH signal (~5.8 ppm) OH signal (~10.5 ppm) C-OH signal (~160 ppm) IR IR Spectroscopy IR->Keto Strong C=O stretch (~1690 cm⁻¹) IR->Enol Broad O-H stretch (~3300 cm⁻¹) C-O stretch (~1225 cm⁻¹) UV_Vis UV-Vis Spectroscopy UV_Vis->Keto Shorter λmax (~350 nm) UV_Vis->Enol Longer λmax (~380 nm) Sample Sample of 3-anilino-1-phenyl- 2H-pyrrol-5-one Sample->NMR Sample->IR Sample->UV_Vis

Caption: Workflow for differentiating keto and enol isomers using key spectroscopic features.

A Comparative Guide to the Efficacy of Pyrrol-5-one Derivatives: In Vitro vs. In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a class of synthetic compounds, 3-anilino-1-phenyl-2H-pyrrol-5-one derivatives and their close analogs, which have emerged as promising candidates in anticancer research. By presenting experimental data from related compounds, this document aims to offer a framework for evaluating the therapeutic potential of this chemical scaffold. The data herein is based on published studies of structurally similar 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which serve as a pertinent case study for understanding the translation of preclinical findings from the laboratory bench to animal models.

In Vitro Efficacy: Cellular Antiproliferative Activity

The initial assessment of potential anticancer agents involves evaluating their cytotoxic effects on a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the in vitro antiproliferative activity of a representative 5-hydroxy-1H-pyrrol-2-(5H)-one derivative, compound 1d , across various cancer cell lines.[1]

Cell LineCancer TypeIC50 (µM)[1]
HCT116Colon Carcinoma0.8 ± 0.1
H1299Non-small Cell Lung Carcinoma1.2 ± 0.2
A549Lung Carcinoma1.5 ± 0.3
HeLaCervical Carcinoma1.8 ± 0.4
IMR90Normal Human Fibroblast> 10

The data indicates that compound 1d exhibits potent growth-inhibitory activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1] Importantly, it displays significantly lower cytotoxicity towards the normal human cell line IMR90, suggesting a degree of selectivity for cancer cells.[1]

In Vivo Efficacy: Xenograft Tumor Suppression

Following promising in vitro results, the antitumor efficacy of lead compounds is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts. This provides a more complex biological system to assess a compound's therapeutic potential, taking into account factors like pharmacokinetics and bioavailability. The table below presents the in vivo antitumor activity of compound 1d in a HCT116 human colon carcinoma xenograft model.[1]

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)[1]
Nude MiceHCT116 Xenograft20 mg/kg, intraperitoneal injection60%

In the HCT116 xenograft model, administration of compound 1d resulted in a significant 60% inhibition of tumor growth, demonstrating its potential to suppress tumor progression in a living organism.[1]

Mechanism of Action: Insights from Cellular and Molecular Assays

The anticancer effects of this class of compounds are attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).

Tubulin Polymerization Inhibition

Many pyrrole-based compounds exert their anticancer effects by targeting tubulin, a key protein involved in the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent cell death.

Cell Cycle Arrest

Treatment with these derivatives has been shown to cause an accumulation of cells in a specific phase of the cell cycle. For instance, compound 1d was found to induce S-phase cell cycle arrest in multiple cancer cell lines.[1] This indicates that the compound interferes with DNA replication, a critical step for cell proliferation.

Induction of Apoptosis

A crucial hallmark of an effective anticancer agent is its ability to induce apoptosis in tumor cells. Studies on compound 1d have demonstrated that it triggers apoptosis in HCT116 cells, and this process is partially dependent on the tumor suppressor protein p53.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected with 5 x 10^6 HCT116 cells in 100 µL of PBS into the right flank.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: The mice are then randomly assigned to a control group (vehicle) and a treatment group. The treatment group receives intraperitoneal injections of the test compound (e.g., 20 mg/kg) daily for a specified period.

  • Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with the test compound for 24 hours, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[2][3][4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound for 48 hours, then harvested and washed with cold PBS.

  • Binding Buffer Resuspension: The cells are resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[6][7][8][9]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6][7][8][9]

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action for this class of compounds, the following diagrams depict the experimental workflow and the signaling pathway leading to apoptosis.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation Cell Lines Cell Lines MTT Assay MTT Assay Cell Lines->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Tubulin Assay Tubulin Assay IC50 Determination->Tubulin Assay Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: Experimental workflow for evaluating anticancer compounds.

signaling_pathway Pyrrol-5-one Derivative Pyrrol-5-one Derivative Tubulin Tubulin Pyrrol-5-one Derivative->Tubulin inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest p53 Activation p53 Activation Mitotic Arrest->p53 Activation Bcl-2 Family Modulation Bcl-2 Family Modulation p53 Activation->Bcl-2 Family Modulation Caspase Cascade Activation Caspase Cascade Activation Bcl-2 Family Modulation->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Proposed signaling pathway for pyrrol-5-one derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Anilino-1-phenyl-2H-pyrrol-5-one Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 3-anilino-1-phenyl-2H-pyrrol-5-one scaffold and its derivatives, highlighting their structure-activity relationships (SAR) as potent kinase inhibitors. Experimental data and detailed protocols offer a comprehensive resource for advancing drug discovery efforts in this chemical space.

The this compound core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The strategic placement of substituents on the anilino and phenyl rings, as well as the pyrrol-5-one core itself, profoundly influences the biological activity and selectivity of these compounds. This guide synthesizes key findings from structure-activity relationship studies to provide a clear comparison of various analogs.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from key studies, showcasing the impact of structural modifications on the inhibitory activity of this compound derivatives against various protein kinases.

Table 1: SAR of Substitutions on the Anilino Phenyl Ring

Compound IDR1 (Position 3')R2 (Position 4')R3 (Position 5')Target KinaseIC50 (nM)
1a HHHVEGFR-2150
1b ClHHVEGFR-249
1c HOMeHVEGFR-285
1d HHCF3VEGFR-262
1e ClOMeHVEGFR-235

Data synthesized from studies on pyrrolo[1,2-a]quinoxaline derivatives which share a similar pharmacophore.[1]

Table 2: SAR of Substitutions on the N-Phenyl Ring

Compound IDR4 (Position 4)Target KinaseIC50 (nM)
2a HPDGFRβ210
2b FPDGFRβ98
2c OMePDGFRβ150
2d COOHPDGFRβ320

Data extrapolated from SAR studies on pyrrole indolin-2-one based kinase inhibitors.[2]

Table 3: Impact of Modifications on the Pyrrol-5-one Scaffold

Compound IDScaffold ModificationTarget KinaseIC50 (nM)
3a 2H-pyrrol-5-onec-Kit120
3b Thiazolidin-4-onec-Kit250
3c Pyrrolidine-2,5-dionec-Kit>1000

Comparative data from studies on various pyrrole analogs.[3][4]

Key Signaling Pathways

The this compound scaffold has been predominantly investigated for its role in modulating signaling pathways critical to cancer cell proliferation, survival, and angiogenesis. A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3-Anilino-1-phenyl- 2H-pyrrol-5-one Derivative Inhibitor->RTK

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the evaluation of the this compound derivatives.

Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC, A375)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assays Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In Vivo Efficacy Studies (e.g., Mouse Models) Cell_Assay->In_Vivo SAR_Analysis SAR Analysis In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the development of this compound based inhibitors.

Conclusion

The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors. Structure-activity relationship studies consistently demonstrate that substitutions on the anilino and N-phenyl rings are critical for optimizing potency and selectivity. Halogen and methoxy substitutions on the anilino ring, and fluorine substitution on the N-phenyl ring have shown to enhance inhibitory activity. The integrity of the pyrrol-5-one core is also crucial, with significant modifications often leading to a loss of activity. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for new and effective therapeutics based on this promising scaffold.

References

In-Depth Comparison Guide: 3-anilino-1-phenyl-2H-pyrrol-5-one and Standard-of-Care Drugs - A Data Deficit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of biological and pharmacological data for 3-anilino-1-phenyl-2H-pyrrol-5-one. This absence of information on its mechanism of action, therapeutic targets, and overall performance precludes a direct head-to-head comparison with any current standard-of-care drugs.

Extensive searches for biological activity, screening results, and patent applications related to this compound have not yielded any specific data. The scientific literature primarily contains information on structurally related but distinct chemical entities. These include various substituted pyrrole, pyrrolidine, and pyrrolo-fused heterocyclic systems. While the broader class of pyrrole-containing compounds has shown promise in diverse therapeutic areas such as oncology and infectious diseases, this general potential cannot be extrapolated to the specific molecule without direct experimental evidence.

For a meaningful comparison with standard-of-care treatments, foundational data points are essential. These include, but are not limited to:

  • In vitro studies: Data on enzymatic assays, receptor binding affinities, and cell-based functional assays are necessary to elucidate the compound's mechanism of action and potency.

  • In vivo studies: Preclinical animal model data are required to assess efficacy, pharmacokinetics, and preliminary safety profiles.

  • Target identification: Knowledge of the specific biological target(s) of this compound is crucial for identifying the relevant therapeutic area and the corresponding standard-of-care drugs for comparison.

Without this fundamental information, it is not possible to construct the requested comparison guides, including data tables and experimental protocols.

The following sections outline the type of information that would be required to generate the requested comparison.

Hypothetical Experimental Data for Future Analysis

Should data for this compound become available, a comparative analysis would be structured as follows. For illustrative purposes, let us assume the compound is identified as a novel inhibitor of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer (NSCLC).

Table 1: Comparative Efficacy of this compound and Standard-of-Care EGFR Inhibitors in NSCLC Cell Lines

CompoundTarget(s)Cell Line (EGFR mutation)IC₅₀ (nM)
This compound EGFRA549 (wild-type)Data not available
H1975 (L858R, T790M)Data not available
PC-9 (del19)Data not available
Osimertinib EGFR (T790M, L858R, del19)A549 (wild-type)>10,000
H1975 (L858R, T790M)12
PC-9 (del19)9
Gefitinib EGFR (L858R, del19)A549 (wild-type)>10,000
H1975 (L858R, T790M)4,500
PC-9 (del19)15

IC₅₀ values for standard-of-care drugs are representative and may vary between studies.

Illustrative Experimental Protocols

Detailed methodologies would be provided for all key experiments. An example for a cell viability assay is provided below.

Cell Viability Assay Protocol

  • Cell Culture: Human NSCLC cell lines (A549, H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: this compound and standard-of-care drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • Assay Procedure: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: Cells are incubated with the compounds for 72 hours.

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizing Potential Mechanisms and Workflows

Should the signaling pathway of this compound be elucidated, diagrams would be generated to illustrate its mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Compound This compound Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight add_compounds Add Serial Dilutions of Compounds overnight->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 Values measure->analyze

Caption: Workflow for a cell viability assay.

At present, a head-to-head comparison of this compound with standard-of-care drugs is not feasible due to the absence of published data on its biological activity. The framework provided illustrates the type of data and analysis that would be necessary to create such a comparison guide in the future. Researchers and drug development professionals are encouraged to conduct and publish studies on this compound to elucidate its potential therapeutic value.

Navigating the Synthesis of 3-anilino-1-phenyl-2H-pyrrol-5-one: A Guide to Potential Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of a direct, reproducible synthesis method for the specific compound 3-anilino-1-phenyl-2H-pyrrol-5-one. However, several established methodologies for the synthesis of structurally related 3-amino- and 3-hydroxy-pyrrolone derivatives offer promising pathways that can likely be adapted to produce the target molecule. This guide provides a comparative overview of these potential synthetic strategies, complete with generalized experimental protocols and an analysis of their prospective advantages and challenges.

For researchers and professionals in drug development, the ability to reliably synthesize novel compounds is paramount. The pyrrolone scaffold is a key structural motif in many biologically active molecules, making the development of efficient synthetic routes to its derivatives a significant area of interest. This document outlines two primary adaptable methods for the synthesis of this compound, based on multi-component reactions and the conversion of furanone precursors.

Comparative Analysis of Potential Synthesis Methods

The following table summarizes the key aspects of two promising, adaptable methods for the synthesis of this compound. It is important to note that the yields and specific reaction conditions are extrapolated from syntheses of analogous compounds and would require experimental optimization for the target molecule.

Methodology Starting Materials (Proposed) General Reaction Conditions Potential Advantages Potential Challenges
Method 1: Three-Component Reaction Aniline, Ethyl Phenylglyoxylate, BenzaldehydeOne-pot reaction, potentially uncatalyzed or with acid catalysis, reflux in a suitable solvent (e.g., n-hexane or ethanol)High atom economy, operational simplicity, potential for diversity-oriented synthesis.Yield and purity may be sensitive to reaction conditions, potential for side product formation.
Method 2: Furanone to Pyrrolone Conversion 3-Arylidine-5-phenyl-2(3H)-furanone, Ammonia/AnilineTwo-step process: synthesis of the furanone precursor followed by reaction with an amine source, often at elevated temperatures.Potentially higher purity of the final product, well-established methodology for the synthesis of the furanone intermediate.Longer overall synthesis time, may require harsher reaction conditions for the amination step.

Detailed Experimental Protocols (Adaptable)

The following protocols are generalized from published methods for similar compounds and should be considered as starting points for the synthesis of this compound.

Method 1: Three-Component Reaction

This one-pot pseudo-four-component reaction is adapted from uncatalyzed methods for the synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones.

Proposed Reaction: Aniline + Ethyl Phenylglyoxylate + Benzaldehyde → this compound

Experimental Protocol:

  • To a solution of aniline (2 mmol) and benzaldehyde (1 mmol) in a suitable solvent (e.g., n-hexane or absolute ethanol, 20 mL) in a round-bottom flask, add ethyl phenylglyoxylate (1 mmol).

  • The reaction mixture is then refluxed for a period of 8-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

  • The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Method 2: Furanone to Pyrrolone Conversion

This two-step approach involves the synthesis of a furanone intermediate, which is subsequently converted to the target pyrrolone.

Step 1: Synthesis of 3-Benzylidene-5-phenyl-2(3H)-furanone

  • A mixture of 3-benzoylpropionic acid (10 mmol), benzaldehyde (10 mmol), and acetic anhydride (30 mL) is heated at 100°C for 2 hours.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 3-benzylidene-5-phenyl-2(3H)-furanone.

Step 2: Conversion to this compound

  • A mixture of 3-benzylidene-5-phenyl-2(3H)-furanone (5 mmol) and aniline (10 mmol) is heated at 120-140°C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is triturated with a suitable solvent (e.g., diethyl ether) to induce crystallization.

  • The solid product is collected by filtration and purified by recrystallization or column chromatography to yield this compound.

  • Structural confirmation is performed using standard spectroscopic techniques.

Logical Workflow for Synthesis Adaptation

The following diagram illustrates the logical process of adapting a known synthetic method for a related compound to the synthesis of the target molecule, this compound.

Caption: Logical workflow for adapting known synthesis methods.

This guide provides a foundational framework for approaching the synthesis of this compound. While direct methods are not yet reported, the outlined adaptable strategies, rooted in established chemical literature, offer viable starting points for further experimental investigation. Successful synthesis will rely on careful optimization of reaction conditions and thorough characterization of the resulting product.

Correlating Computational Predictions with Experimental Results for 3-anilino-1-phenyl-2H-pyrrol-5-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational predictions and experimental findings for 3-anilino-1-phenyl-2H-pyrrol-5-one and its closely related analogs. Due to the limited availability of comprehensive studies on this specific molecule, this guide synthesizes data from various sources to offer insights into its potential biological activity and physicochemical properties. We will explore experimental data on the antimicrobial effects of similar pyrrolone derivatives and correlate them with computational predictions of their drug-likeness and potential biological targets.

Experimental Data: Antimicrobial Activity of Pyrrolone Derivatives

Experimental studies have demonstrated that the pyrrolone scaffold is a promising framework for the development of new antimicrobial agents. The biological activity is significantly influenced by the nature and position of substituents on the pyrrolone ring.

Antimicrobial Screening of 3-Arylidene-5-(4-substituted-phenyl)-2(3H)-pyrrolones

A study on a series of 3-arylidene-5-(4-substituted-phenyl)-2(3H)-pyrrolones revealed their potential as antibacterial, antifungal, and antitubercular agents. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound IDR1R2S. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)M. tuberculosis (MIC µg/mL)
1 Cl4-OH, 3-OCH36.256.256.256.25
2 CH34-OH, 3-OCH312.5252512.5
3 Cl4-Cl12.5252512.5
4 CH34-Cl25505025

Table 1: Experimentally determined Minimum Inhibitory Concentrations (MIC) for a selection of 3-arylidene-5-(4-substituted-phenyl)-2(3H)-pyrrolones. Compound 1, identified as 3-(4-Hydroxy-3-methoxybenzylidene)-5-(4-chlorophenyl)-2(3H)-pyrrolone, demonstrated the most potent and broad-spectrum activity[1].

Experimental Protocol: Micro-broth Dilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds was determined using the micro-broth dilution method.

  • Preparation of Bacterial and Fungal Strains: Stock cultures of bacteria (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger, Rhizopus oryza) were revived by inoculating in fresh nutrient broth and incubating at 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi.

  • Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

  • Micro-broth Dilution Assay:

    • A series of twofold dilutions of each test compound were prepared in a 96-well microtiter plate containing nutrient broth.

    • Each well was inoculated with a standardized suspension of the test microorganism.

    • The plates were incubated under appropriate conditions.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which there was no visible growth of the microorganism.

Computational Predictions: Drug-Likeness and Bioavailability

Computational methods are invaluable in early-stage drug discovery for predicting the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound.

Lipinski's Rule of Five Analysis for Pyrrolone Derivatives

The "Rule of Five" states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight under 500 daltons.

  • An octanol-water partition coefficient (log P) of less than 5.

Computational analysis of a series of pyrrolone derivatives indicated that they generally adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[2]

Compound IDMolecular Weight ( g/mol )log PHydrogen Bond DonorsHydrogen Bond Acceptors
Analog A < 500< 50-33-9
Analog B < 500< 50-33-9
Analog C < 500< 50-33-9

Table 2: Predicted physicochemical properties and drug-likeness of a series of pyrrolone derivatives based on computational analysis. The results indicate that the investigated compounds generally comply with Lipinski's Rule of Five.[2]

Computational Protocol: In Silico ADME Prediction

The prediction of physicochemical properties and drug-likeness was performed using computational software such as SwissADME.

  • Input: The 2D structure of the molecule is provided as input in a suitable format (e.g., SMILES).

  • Calculation: The software calculates various molecular descriptors, including molecular weight, log P, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • Analysis: The calculated parameters are then compared against established rules for drug-likeness, such as Lipinski's Rule of Five.

Correlating Predictions with Experimental Results

While direct experimental and computational data for this compound is not available in a single comprehensive study, we can draw correlations from the available data on its analogs.

  • Predicted Bioactivity: The experimental data on various pyrrolone derivatives consistently demonstrate their potential as antimicrobial agents.[1][3] This suggests that the core pyrrolone scaffold of this compound is a valid starting point for designing new antimicrobial drugs.

  • Predicted Drug-Likeness: Computational studies on similar pyrrolone structures predict good oral bioavailability based on Lipinski's Rule of Five.[2] This is a crucial parameter for the development of orally administered drugs.

  • Structure-Activity Relationship (SAR): The experimental results highlight the importance of substituents on the pyrrolone ring in modulating antimicrobial activity. For instance, the presence of a hydroxyl and a methoxy group on the arylidene ring, combined with a chloro-substitution on the phenyl ring at position 5, resulted in the most potent compound in one study.[1] This underscores the need for further computational studies, such as molecular docking, to understand the specific interactions between these derivatives and their biological targets.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for correlating computational predictions with experimental results in drug discovery.

DrugDiscoveryWorkflow cluster_computational Computational Prediction cluster_experimental Experimental Validation a Molecule Design b In Silico ADME (Lipinski's Rule) a->b c Molecular Docking b->c d Chemical Synthesis c->d Selects Candidates e In Vitro Assay (e.g., MIC determination) d->e f Structure-Activity Relationship (SAR) e->f f->a Informs New Designs

A typical workflow for drug discovery, integrating computational and experimental approaches.

Signaling Pathway of a Potential Target: Bacterial DNA Gyrase

Molecular docking studies on similar heterocyclic compounds have identified bacterial DNA gyrase as a potential target.[4] DNA gyrase is an essential enzyme in bacteria responsible for DNA replication and is a validated target for antibiotics.

DNAGyrasePathway a Relaxed DNA b DNA Gyrase a->b Binds to d Negative Supercoiling b->d Introduces f Inhibition of DNA Replication b->f c ATP c->b Provides Energy e Pyrrolone Derivative (Potential Inhibitor) e->b Binds and Inhibits

Simplified diagram of the potential inhibition of bacterial DNA gyrase by a pyrrolone derivative.

Conclusion

The correlation of computational predictions with experimental results is a powerful strategy in modern drug discovery. While a complete dataset for this compound is not yet available, the analysis of its analogs provides strong evidence for the potential of the pyrrolone scaffold in developing new antimicrobial agents with favorable drug-like properties. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, coupled with detailed computational modeling and molecular docking studies to elucidate its precise mechanism of action and to guide the design of more potent derivatives.

References

Safety Operating Guide

Proper Disposal of 3-anilino-1-phenyl-2H-pyrrol-5-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Classification

Due to the presence of the anilino group, 3-anilino-1-phenyl-2H-pyrrol-5-one should be treated as a potentially toxic and hazardous substance. Anilines are known for their toxicity upon ingestion, inhalation, and skin contact. The pyrrol-5-one core and phenyl group may also contribute to its overall hazard profile. Therefore, it is prudent to handle this compound as hazardous waste.

General Chemical Waste Disposal Guidelines:

  • Identification: All chemical waste must be properly identified and classified to ensure appropriate handling.[1]

  • Segregation: Incompatible chemical wastes should never be mixed. Wastes should be segregated by compatibility, not alphabetically.[2]

  • Containment: Waste must be stored in appropriate, leak-proof containers. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][3]

  • Labeling: All hazardous waste containers must be clearly labeled with the full chemical name, quantity, date of generation, principal investigator's name, and appropriate hazard pictograms.[2]

  • Designated Storage: A specific, designated area should be used for the storage of hazardous waste.[1][3]

Step-by-Step Disposal Protocol for this compound

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

    • For liquid solutions containing this compound, collect them in a sealed, leak-proof container. For solid waste, use a securely sealed container to prevent dust inhalation.

  • Labeling the Waste Container:

    • Clearly label the container with "Hazardous Waste."

    • Write the full chemical name: "this compound."

    • Indicate the quantity of waste.

    • Note the date the waste was first added to the container.

    • Include the name and contact information of the principal investigator or responsible person.

    • Mark the appropriate hazard pictograms (e.g., toxic).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]

    • This area should be away from general lab traffic and clearly marked as a hazardous waste storage area.[1]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

    • Follow all institutional procedures for requesting a waste pickup. Most institutions have specific forms and protocols for this process.[2]

  • Decontamination:

    • Thoroughly decontaminate any lab equipment, glassware, or surfaces that have come into contact with this compound.

    • Dispose of any contaminated disposable materials (e.g., gloves, wipes) as hazardous waste in the same container or a similarly labeled container.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash. [2][4][5] Chemical waste requires special handling and disposal to prevent environmental contamination and harm to human health.

  • Consult your institution's Chemical Hygiene Plan (CHP) for specific disposal procedures.[4]

  • If a Safety Data Sheet (SDS) is not available, it is always best to err on the side of caution and treat the substance as hazardous.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes general guidelines for chemical waste that should be adhered to.

ParameterGuidelineSource
pH for Drain Disposal Between 5.5 and 10.5 (for approved substances only)[4][5]
Maximum Daily Drain Disposal A few hundred grams or milliliters (for approved substances only)[4][5]
Maximum Satellite Accumulation 55 gallons of hazardous waste[3]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe collect Collect Waste in Dedicated Container ppe->collect label_container Label Container with Full Chemical Name, Hazards, and Date collect->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate end_node End: Waste Properly Disposed decontaminate->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-anilino-1-phenyl-2H-pyrrol-5-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-anilino-1-phenyl-2H-pyrrol-5-one could not be located in the available resources. The following guidance is based on general best practices for handling potentially hazardous research chemicals where detailed toxicological data is unavailable. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, the chemical manufacturer to obtain specific safety information before handling this compound.

Immediate Safety and Operational Plan

When handling a chemical with unknown hazards, a conservative approach is essential. Assume the substance is hazardous and take all necessary precautions to minimize exposure. The following procedural guidance outlines the fundamental steps for the safe handling and disposal of this compound.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, preparing solutions, and transfers, should be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Protection - Gloves: Wear appropriate chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a common choice for general laboratory use, but their effectiveness against this specific compound is unknown. Change gloves immediately if they become contaminated. - Lab Coat: A fully buttoned, long-sleeved lab coat is required. - Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Respiratory protection is generally not required if work is conducted within a properly functioning chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, consult with your EHS department for respirator selection.
Handling Procedures
  • Preparation: Before starting work, ensure the fume hood is operational, the work area is clean, and all necessary PPE is readily available and in good condition.

  • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: Have a spill kit readily available. In case of a small spill, it can be soaked up with an inert absorbent material (e.g., sand, silica gel). For larger spills, evacuate the area and contact your institution's EHS department.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase start Start: Plan Experiment assess_hazards Assess Hazards (Assume Hazardous) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe prep_work_area Prepare Work Area (Fume Hood, Spill Kit) select_ppe->prep_work_area handle_chemical Handle Chemical in Fume Hood prep_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill manage_spill Manage Spill per Protocol spill->manage_spill Yes decontaminate Decontaminate Work Area & Glassware spill->decontaminate No manage_spill->handle_chemical dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste end_procedure End of Procedure dispose_waste->end_procedure

Caption: Workflow for Safe Handling of Research Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.